DL-Homophenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874100 | |
| Record name | HOMOPHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-05-1 | |
| Record name | 2-Amino-4-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOPHENYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTL1IB8F3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Significance of Homophenylalanine in Modern Drug Development
An In-depth Technical Guide to the Synthesis and Purification of DL-Homophenylalanine
In the landscape of pharmaceutical sciences, non-proteinogenic amino acids (NPAAs) represent a critical class of building blocks for the synthesis of complex therapeutic agents.[1] Among these, this compound, an analog of phenylalanine with a single methylene group extension in its side chain, holds a position of particular importance.[2] Its racemic nature provides a versatile starting point for producing enantiomerically pure L-homophenylalanine, a key chiral intermediate in the manufacture of numerous Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4] These drugs, including Enalapril, Ramipril, and Delapril, are frontline treatments for hypertension and congestive heart failure.[4][5][6]
The journey from simple precursors to a highly pure, enantiomerically-defined active pharmaceutical ingredient (API) intermediate is one of precise chemical control and rigorous purification. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the core methodologies for synthesizing and purifying this compound. We will delve into the mechanistic underpinnings of classical chemical routes and modern biocatalytic strategies, followed by a detailed examination of purification and chiral resolution techniques. Our focus remains on the causality behind experimental choices, ensuring that each protocol is presented not merely as a series of steps, but as a self-validating system grounded in scientific principle.
Part I: Synthesis of Racemic (DL)-Homophenylalanine
The initial goal in many industrial processes is the efficient and cost-effective production of the racemic mixture, this compound. This racemate serves as the substrate for subsequent chiral resolution. Two primary strategies dominate this field: classic chemical synthesis and increasingly, biocatalysis.
Chapter 1: Foundational Chemical Synthesis Routes
Chemical methods provide robust and scalable pathways to this compound, though they inherently produce racemic mixtures.
1.1 The Strecker Synthesis: A Classic Approach
First described in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry, assembling an α-amino acid from an aldehyde, ammonia, and cyanide.[7][8][9]
Mechanistic Rationale: The synthesis proceeds in two main stages. First is the formation of an α-aminonitrile from 3-phenylpropanal. The aldehyde reacts with ammonia (often from an ammonium salt like NH₄Cl) to form an imine, which is then attacked by a cyanide nucleophile (from KCN or HCN).[9][10] The second stage involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the final amino acid.[9][11] The absence of chiral catalysts or auxiliaries results in a racemic product.[7]
Experimental Protocol: Strecker Synthesis of this compound
-
Imine Formation & Cyanation:
-
In a well-ventilated fume hood, dissolve 3-phenylpropanal (1 eq.) in an aqueous methanol solution.
-
Add ammonium chloride (NH₄Cl, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the aldehyde.
-
Causality: NH₄Cl serves as both a mild acid to catalyze imine formation and as the ammonia source.[10] The cyanide ion is a potent nucleophile that readily attacks the electrophilic imine carbon.
-
-
Nitrile Hydrolysis:
-
After the initial reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Causality: Strong acid is required to protonate the nitrile nitrogen, facilitating nucleophilic attack by water and subsequent hydrolysis through an amide intermediate to the carboxylic acid.[10]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to the isoelectric point (pI) of homophenylalanine (approx. pH 5.5-6.0) using a base such as ammonium hydroxide. The product will precipitate out of the solution.
-
Filter the crude solid, wash with cold water, and dry under vacuum to yield crude this compound.
-
Caption: The Strecker synthesis pathway for this compound.
1.2 Reductive Amination of an α-Keto Acid
Reductive amination is a highly versatile method that converts a carbonyl group into an amine via an imine intermediate.[12] This approach is particularly relevant as the precursor, 2-oxo-4-phenylbutanoic acid, is also the substrate for enzymatic methods.
Mechanistic Rationale: The reaction involves the condensation of the ketone group of 2-oxo-4-phenylbutanoic acid with an ammonia source to form an imine. This imine is then reduced in situ by a reducing agent to the corresponding amine.[13] The choice of reducing agent is critical; it must be selective for the imine over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its mildness and preference for reducing protonated imines (iminium ions) under weakly acidic conditions.[13]
Experimental Protocol: Reductive Amination for this compound
-
Reaction Setup:
-
Dissolve 2-oxo-4-phenylbutanoic acid (1 eq.) and ammonium acetate (a source of ammonia, 5-10 eq.) in methanol.
-
Adjust the pH of the solution to approximately 6-7.
-
Causality: A weakly acidic pH is optimal. It is acidic enough to catalyze imine formation but not so acidic as to hydrolyze the imine or inhibit the amine's nucleophilicity.[12]
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Causality: NaBH₃CN is less reactive than NaBH₄ and selectively reduces the iminium ion as it forms, driving the equilibrium towards the product.[13]
-
-
Workup and Isolation:
-
Carefully quench the reaction by adding dilute HCl to destroy any excess hydride reagent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue using crystallization or chromatography as described in Part II.
-
Caption: General workflow for reductive amination synthesis.
Chapter 2: Biocatalytic Synthesis: The Green Chemistry Frontier
Biocatalysis employs enzymes to perform chemical transformations, offering exceptional stereoselectivity, milder reaction conditions, and a reduced environmental footprint compared to traditional chemical methods.[3][4] While often used to produce a single enantiomer (L-Hph), the principles can be adapted for racemic synthesis or as a direct comparison of efficiency.
2.1 Dehydrogenase-Catalyzed Reductive Amination
This method is the enzymatic parallel to the chemical reductive amination described above, using an enzyme like Phenylalanine Dehydrogenase (PheDH) as the catalyst.[5][14]
Mechanistic Rationale: PheDH stereoselectively catalyzes the reduction of the imine formed from 2-oxo-4-phenylbutanoic acid and ammonia. The reaction requires the hydride donor nicotinamide adenine dinucleotide (NADH) as a cofactor.[14] Because NADH is expensive, an economical cofactor regeneration system is essential for industrial viability. A common approach pairs the primary reaction with a secondary "sacrificial" reaction, such as the oxidation of formate to CO₂ catalyzed by formate dehydrogenase (FDH), which simultaneously converts NAD⁺ back to NADH.[5][14]
Experimental Protocol: Enzymatic Synthesis of L-Homophenylalanine
-
Bioreactor Setup:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Add the substrate, 2-oxo-4-phenylbutanoic acid (e.g., 100 mM).
-
Add an ammonia source (e.g., ammonium formate, which also provides the substrate for the regeneration enzyme).
-
Add a catalytic amount of the cofactor NAD⁺.
-
Add the synthesis enzyme (e.g., Phenylalanine Dehydrogenase) and the regeneration enzyme (Formate Dehydrogenase). An integrated membrane bioreactor can be used to retain the enzymes for continuous processing.[3][5]
-
-
Reaction Execution:
-
Maintain the reaction at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by measuring L-homophenylalanine concentration via HPLC.
-
Causality: The optimal pH of ~8.5 represents a compromise between enzyme activity and the stability of the substrate and product.[5] The coupled enzyme system continuously regenerates the expensive NADH, making the process economically feasible.
-
-
Product Isolation:
-
Upon completion, remove the enzymes (if not already retained by a membrane).
-
Adjust the pH to the pI to precipitate the L-homophenylalanine.
-
Further purify the product via crystallization or chromatography.
-
Caption: Enzymatic synthesis of L-Hph with a coupled cofactor cycle.
Part II: Purification and Chiral Resolution
Whether synthesized chemically or enzymatically, the crude product requires purification to meet pharmaceutical standards. For racemic mixtures, this stage must also include the critical step of separating the D- and L-enantiomers.
Chapter 3: Core Purification Methodologies
3.1 Crystallization
Crystallization is a powerful technique for purifying amino acids, leveraging their zwitterionic nature.[15][16]
Principle of Operation: The solubility of an amino acid is highly dependent on the pH of the solution. It is lowest at its isoelectric point (pI), where the net charge on the molecule is zero.[16] By adjusting the pH of a crude solution to the pI of homophenylalanine, the product can be selectively precipitated, leaving more soluble impurities behind. Further purification is achieved by recrystallization, where the crude solid is dissolved in a minimal amount of hot solvent and allowed to cool slowly, forming high-purity crystals.[16][17] A recent advancement is reactive crystallization, where the product crystallizes out of the reaction mixture as it is formed, simultaneously purifying the product and driving the reaction equilibrium forward.[18][19]
Experimental Protocol: Recrystallization of this compound
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of hot deionized water (or a water/ethanol mixture) to completely dissolve the solid. Alternatively, dissolve the solid in a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[18]
-
-
Precipitation:
-
If dissolved in acid or base, slowly add a counter-base or counter-acid with stirring to adjust the pH to the isoelectric point (pI ≈ 5.8).
-
If dissolved in hot solvent, allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water, followed by a cold non-polar solvent like ethanol or acetone to remove residual water.
-
Dry the crystals in a vacuum oven. The purity can be assessed by HPLC and melting point analysis.
-
3.2 Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge and is highly effective for purifying amino acids from complex mixtures like fermentation broths or post-reaction solutions.[20][21]
Principle of Operation: The crude amino acid solution is passed through a column packed with a charged resin.[20] Depending on the pH, homophenylalanine can be positively or negatively charged.
-
Cation-Exchange: At a pH below its pI (<5.8), homophenylalanine is protonated (net positive charge) and will bind to a negatively charged cation-exchange resin.
-
Anion-Exchange: At a pH above its pI (>5.8), it is deprotonated (net negative charge) and will bind to a positively charged anion-exchange resin.
Impurities with different charge characteristics will either pass through the column or bind with a different affinity. The bound amino acid is then eluted by changing the pH or increasing the salt concentration of the mobile phase.[22]
Experimental Protocol: Purification via Cation-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a strong cation-exchange resin (e.g., Dowex 50WX8).
-
Equilibrate the column with a low pH buffer (e.g., 0.1 M citrate buffer, pH 3.0).
-
-
Loading and Washing:
-
Dissolve the crude this compound in the equilibration buffer and load it onto the column.
-
Wash the column with several column volumes of the equilibration buffer to remove any unbound or weakly bound neutral and anionic impurities.
-
-
Elution:
-
Elute the bound this compound using a buffer with a higher pH or a salt gradient (e.g., an increasing concentration of NaCl or an ammonia solution).
-
Collect fractions and analyze them for the presence of the product using HPLC or a ninhydrin test.
-
-
Desalting and Isolation:
-
Pool the pure fractions.
-
Remove the salt and buffer components (e.g., by dialysis, size-exclusion chromatography, or precipitation at the pI).
-
Isolate the final product by lyophilization or crystallization.
-
Chapter 4: Chiral Resolution of the Racemic Mixture
For pharmaceutical applications, the racemic DL-mixture must be resolved to isolate the desired L-enantiomer.
4.1 Enzymatic Resolution of N-Acyl Derivatives
This is a highly efficient and widely used industrial method that leverages the stereospecificity of enzymes like aminoacylase.[23][24]
Principle of Operation: The process involves two key steps. First, the racemic this compound is chemically acetylated to form N-acetyl-DL-homophenylalanine. Second, this derivatized racemate is treated with an L-specific aminoacylase enzyme. The enzyme selectively hydrolyzes the acetyl group from only the L-enantiomer, yielding free L-homophenylalanine. The unreacted N-acetyl-D-homophenylalanine is left unchanged. The resulting mixture of L-homophenylalanine and N-acetyl-D-homophenylalanine can be easily separated due to their different chemical properties (e.g., solubility or charge).
Experimental Protocol: Enzymatic Resolution using Aminoacylase
-
Acetylation:
-
React this compound with acetic anhydride under basic conditions to produce N-acetyl-DL-homophenylalanine. Purify the acetylated product.
-
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-homophenylalanine in a buffered aqueous solution (pH ≈ 7.0).
-
Add L-aminoacylase (e.g., from Aspergillus oryzae). The enzyme can be free or immobilized on a solid support for easier recovery and reuse.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for several hours until 50% conversion is achieved (indicating complete hydrolysis of the L-enantiomer).
-
-
Separation:
-
Acidify the solution (e.g., to pH 4-5). This protonates the carboxylic acid of the N-acetyl-D-homophenylalanine, reducing its aqueous solubility and allowing it to be separated by filtration or extraction with an organic solvent like ethyl acetate.
-
The aqueous layer now contains the desired L-homophenylalanine hydrochloride.
-
-
Isolation:
-
Adjust the pH of the aqueous layer to the isoelectric point to crystallize the pure L-homophenylalanine.
-
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProQuest - ProQuest [proquest.com]
- 6. guidechem.com [guidechem.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. gea.com [gea.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. column-chromatography.com [column-chromatography.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Physicochemical properties of DL-Homophenylalanine
An In-depth Technical Guide to the Physicochemical Properties of DL-Homophenylalanine
Authored by a Senior Application Scientist
Introduction
This compound, a racemic mixture of D- and L-homophenylalanine, is a non-proteinogenic amino acid that has garnered significant attention within the scientific community. Structurally analogous to the essential amino acid phenylalanine but possessing an additional methylene group in its side chain, this modification imparts unique physicochemical characteristics that are pivotal to its applications.[1] This guide provides a comprehensive exploration of these properties, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Understanding these core attributes is fundamental to leveraging this compound's potential as a key building block in peptide synthesis and as a precursor for vital pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[2][3]
Molecular and Chemical Identity
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically known as 2-amino-4-phenylbutanoic acid.[4] Its racemic nature, containing equal amounts of the (R) and (S) enantiomers, is a critical consideration in both its synthesis and its application, particularly in chiral drug development where stereochemistry dictates biological activity.[1]
| Identifier | Value | Source(s) |
| CAS Number | 1012-05-1 | [2][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 179.22 g/mol | [2][4][5] |
| IUPAC Name | 2-amino-4-phenylbutanoic acid | [4] |
| Synonyms | (RS)-2-Amino-4-phenylbutyric acid, DL-HomoPhe-OH | [2][5] |
| SMILES | NC(CCc1ccccc1)C(O)=O | |
| InChI Key | JTTHKOPSMAVJFE-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties
The bulk properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below, followed by a detailed discussion.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white crystalline powder. | [1][2][5] |
| Melting Point | 282-294 °C (with decomposition). | [5][6] |
| Solubility | Soluble in water, with significant pH dependence. Slightly soluble in aqueous acid and base. | [1][6][7] |
| pKa (Predicted) | 2.32 ± 0.10 | [6] |
Physical State and Appearance
This compound typically presents as a white to off-white crystalline solid.[2][5] This morphology is indicative of a well-ordered, stable crystal lattice structure under ambient conditions, which is a crucial factor for its stability, handling, and formulation.
Melting Point and Thermal Stability
The melting point of this compound is consistently reported in the range of 282-294 °C, with the caveat that it decomposes at this temperature.[5][6] A recent study involving thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirmed that the compound undergoes decomposition at temperatures above ~247 °C (520 K) rather than a simple melting process.[7]
-
Expert Insight: The observation of decomposition upon melting is characteristic of many amino acids. The high energy required to break the strong intermolecular forces (hydrogen bonding, zwitterionic interactions) in the crystal lattice approaches the energy level that causes cleavage of covalent bonds within the molecule itself. For drug development professionals, this thermal instability is a critical parameter for processes like lyophilization, spray drying, and formulation, where temperature excursions must be carefully controlled.
Solubility Profile
The solubility of this compound is a nuanced property, heavily influenced by the pH of the aqueous medium. While broadly described as water-soluble, its solubility is exceptionally low over a wide neutral pH range.[1][7] However, the solubility increases dramatically at pH values below 2.5 and above 9.5.[7]
-
Causality: This behavior is a direct consequence of its zwitterionic nature. This compound possesses both a carboxylic acid group and an amino group.
-
In highly acidic conditions (pH < 2.5), the amino group is protonated (-NH₃⁺), leading to a net positive charge and enhanced solubility as a cationic species.
-
In highly alkaline conditions (pH > 9.5), the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge and increased solubility as an anionic species.
-
Near its isoelectric point (neutral pH range), the molecule exists predominantly as a neutral zwitterion, where intramolecular charge neutralization minimizes interaction with polar water molecules, leading to lower solubility.
-
This pH-dependent solubility is a critical factor in designing dissolution media for analytical testing and in developing oral drug formulations where the compound must dissolve in the varying pH environments of the gastrointestinal tract.
Acidity Constant (pKa)
The pKa values dictate the ionization state of the molecule at a given pH. For this compound, a predicted pKa value for the carboxylic acid group is approximately 2.32.[6] Recent literature notes a lack of extensive experimental pKa data, necessitating the use of quantum chemical calculations for solubility modeling.[7] The pKa of the amino group is expected to be around 9.5, consistent with its solubility profile.
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include multiplets corresponding to the aromatic protons of the phenyl ring, a triplet for the alpha-proton, and multiplets for the beta- and gamma-protons of the butyric acid chain.[4][8] The presence of these specific signals and their integration values confirm the core structure.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the carboxyl carbon, the alpha-carbon, the carbons of the alkyl chain, and the aromatic carbons, further verifying the carbon skeleton.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 180.1.[4] Fragmentation patterns can also be analyzed to provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include those for the N-H stretching of the amine group, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.[4]
Role in Pharmaceutical and Research Applications
This compound's utility stems directly from its physicochemical properties. It serves as a vital chiral building block and pharmaceutical intermediate.
Precursor for ACE Inhibitors
The L-enantiomer, L-Homophenylalanine, is a critical precursor in the synthesis of several widely used ACE inhibitors, including Enalapril, Delapril, and Ramipril.[3][9][10] These drugs are essential for managing hypertension and congestive heart failure.[3] The homophenylalanine moiety is integral to the molecule's ability to bind effectively to the active site of the angiotensin-converting enzyme.
References
- 1. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1012-05-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 1012-05-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(1012-05-1) 1H NMR spectrum [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. nbinno.com [nbinno.com]
A Deep Dive into the Dichotomous World of DL-Homophenylalanine Enantiomers: A Technical Guide for Researchers and Drug Developers
Introduction: Beyond the Proteome – The Significance of Homophenylalanine Enantiomers
In the landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids has opened new frontiers for creating novel therapeutics with enhanced properties. Among these, the enantiomers of homophenylalanine, L-homophenylalanine (L-HPA) and D-homophenylalanine (D-HPA), stand out for their distinct and divergent biological functions. While structurally similar to the essential amino acid phenylalanine, the additional methylene group in their side chain imparts unique conformational properties that have been strategically exploited in medicinal chemistry. This technical guide provides an in-depth exploration of the biological roles of L- and D-homophenylalanine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their disparate mechanisms of action, metabolic fates, and the experimental methodologies crucial for their study, providing a holistic understanding of their therapeutic potential.
Part 1: The L-Enantiomer – A Cornerstone in Cardiovascular Medicine
The biological significance of L-homophenylalanine is intrinsically linked to its pivotal role as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][][4] These drugs are a first-line treatment for hypertension and congestive heart failure, exerting their effects by modulating the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[5][6][7]
Mechanism of Action: Inhibiting the Renin-Angiotensin System
The RAS is a hormonal cascade that begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by ACE.[7][8] Angiotensin II binds to the AT1 receptor, leading to a cascade of physiological effects that increase blood pressure, including vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation.[8][9]
L-homophenylalanine-derived ACE inhibitors, such as enalapril and ramipril, act as competitive inhibitors of ACE.[10] Their structure, incorporating the L-homophenylalanine moiety, mimics the transition state of the natural substrate, angiotensin I, binding to the active site of ACE with high affinity and preventing the formation of angiotensin II.[11][12] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[13]
Caption: The Renin-Angiotensin System and the inhibitory action of L-HPA-derived ACE inhibitors.
Metabolic Fate of L-Homophenylalanine
As a non-proteinogenic amino acid, L-homophenylalanine is not incorporated into proteins during translation.[14] When not utilized in the synthesis of pharmaceuticals, its metabolic fate is less well-defined than that of its proteinogenic counterpart, L-phenylalanine. L-phenylalanine can be converted to tyrosine or enter catabolic pathways leading to the production of phenylpyruvate and other metabolites.[15] While specific pathways for L-homophenylalanine degradation in mammals are not extensively characterized, it is plausible that it may undergo transamination or other enzymatic modifications similar to other amino acids.[5][16] Further research is needed to fully elucidate its metabolic pathways and potential intermediates.
Part 2: The D-Enantiomer – A Versatile Tool in Peptide Design and Neuroscience
In stark contrast to its L-counterpart, D-homophenylalanine's utility lies not in a direct, intrinsic biological activity, but rather in its strategic incorporation into peptides and other molecules to confer desirable properties. This makes it a valuable asset in drug design and for probing biological systems.[17][18]
Enhancing Peptide Stability and Bioactivity
One of the primary applications of D-homophenylalanine is in the synthesis of peptide-based therapeutics.[9][18] The incorporation of D-amino acids into peptide sequences renders them resistant to degradation by proteases, which are stereospecific for L-amino acids.[19][20] This increased proteolytic stability enhances the in vivo half-life of peptide drugs, improving their pharmacokinetic profiles.[21] The unique conformational constraints imposed by D-homophenylalanine can also influence the secondary structure of peptides, potentially leading to enhanced binding affinity and biological activity.[19]
Probing Neurological Pathways
The field of neuroscience has seen a growing interest in the role of D-amino acids as signaling molecules in the central nervous system.[10][22] While direct evidence for the endogenous presence and specific signaling roles of D-homophenylalanine is limited, its structural similarity to D-phenylalanine suggests potential interactions with neuronal targets. For instance, D-phenylalanine has been shown to modulate the activity of carbonic anhydrases, enzymes implicated in memory formation.[17][23] It is plausible that D-homophenylalanine could exhibit similar or novel modulatory effects on neuronal enzymes or receptors.
Furthermore, D-amino acids like D-serine are well-established co-agonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning.[24][25] The incorporation of D-homophenylalanine into peptides or small molecules could be a strategy to create novel NMDA receptor modulators with unique pharmacological profiles.
Caption: Key applications of D-Homophenylalanine in peptide design and neuroscience research.
Metabolism of D-Homophenylalanine
The primary route for the metabolism of D-amino acids in mammals is through oxidative deamination catalyzed by the FAD-dependent enzyme D-amino acid oxidase (DAAO).[26][27] DAAO exhibits broad substrate specificity and is expected to metabolize D-homophenylalanine, converting it to its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid.[28][29] This metabolic pathway is crucial for the detoxification and clearance of D-amino acids.
Part 3: Experimental Methodologies – A Practical Guide
The distinct biological functions of DL-homophenylalanine enantiomers necessitate specific experimental approaches for their characterization and evaluation.
Chiral Separation and Purity Analysis
The foundational step in studying the individual enantiomers is their separation and the determination of their enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Employ a chiral stationary phase (CSP) suitable for the separation of underivatized amino acids. Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, are often effective.[30]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature.
-
Set the detection wavelength (e.g., 210 nm for UV detection).
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should elute as distinct peaks.
-
Quantification and Enantiomeric Excess (e.e.) Calculation: Integrate the peak areas of the D- and L-enantiomers. The enantiomeric excess is calculated using the formula: % e.e. = [([L] - [D]) / ([L] + [D])] x 100 (for an excess of the L-enantiomer).
Caption: A generalized workflow for the chiral separation of this compound using HPLC.
In Vitro Assays for Biological Activity
The inhibitory activity of L-homophenylalanine-derived compounds on ACE can be determined using a spectrophotometric assay.
Step-by-Step Protocol for ACE Inhibition Assay:
-
Reagent Preparation:
-
Prepare a solution of ACE from rabbit lung or other sources in a suitable buffer (e.g., borate buffer, pH 8.3).
-
Prepare a solution of the substrate, hippuryl-L-histidyl-L-leucine (HHL), in the same buffer.
-
Prepare solutions of the test compound (L-HPA derivative) and a known ACE inhibitor (e.g., captopril) as a positive control.
-
-
Assay Procedure:
-
In a microplate or test tube, pre-incubate the ACE solution with the test compound or control for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
-
Quantification of Hippuric Acid:
-
Extract the hippuric acid produced into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.
-
Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.
-
-
Calculation of % Inhibition and IC50:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity).
-
Assessing the neurological effects of D-homophenylalanine or peptides containing it often involves cell-based assays.
General Protocol for Assessing Neurotoxicity/Neuroprotection in Neuronal Cell Cultures:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons in appropriate culture medium.
-
Induction of Neuronal Stress: Treat the cells with a neurotoxic agent (e.g., glutamate, amyloid-beta peptide, hydrogen peroxide) to induce cell death or dysfunction.
-
Treatment with D-HPA Compound: Co-treat or pre-treat the cells with various concentrations of D-homophenylalanine or the D-HPA-containing peptide.
-
Assessment of Cell Viability: After a defined incubation period, assess cell viability using a standard assay such as the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those co-treated with the D-HPA compound to determine any neuroprotective effects.
Note: For investigating specific mechanisms, such as NMDA receptor modulation, more specialized assays like radioligand binding assays or electrophysiological recordings would be necessary.[11][27]
Part 4: Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activities of homophenylalanine enantiomers and their derivatives.
Table 1: In Vitro ACE Inhibitory Activity of L-Homophenylalanine-Derived Drugs
| Compound | IC50 (nM) | Source |
| Enalaprilat (active form of Enalapril) | 1.2 - 1.7 | [29] |
| Ramiprilat (active form of Ramipril) | 0.8 - 1.5 | [29] |
Table 2: Biological Applications and Observed Effects of D-Homophenylalanine Incorporation
| Application Area | Peptide/Molecule Context | Observed Effect | Reference |
| Peptide Stability | Incorporation into various peptide sequences | Increased resistance to proteolytic degradation | [19][20] |
| Immunomodulation | Analogs of Cyclolinopeptide A | Altered immunomodulatory activity | [31] |
| Diabetes Research | Fused β-homophenylalanine derivatives | Potent DPP-4 inhibitors | [9][23] |
Conclusion: A Tale of Two Enantiomers with Distinct Therapeutic Trajectories
The enantiomers of homophenylalanine exemplify the profound impact of stereochemistry on biological function. L-homophenylalanine has a well-established and critical role in cardiovascular medicine as a key component of life-saving ACE inhibitors. Its mechanism of action is clear, and its therapeutic value is undisputed. In contrast, D-homophenylalanine serves as a versatile tool for medicinal chemists and chemical biologists. Its incorporation into peptides offers a strategy to enhance their therapeutic potential by improving stability and modulating bioactivity. While its direct pharmacological effects are still under investigation, its potential to interact with neuronal targets opens exciting avenues for the development of novel therapeutics for neurological disorders.
For researchers and drug development professionals, understanding the distinct properties and applications of each enantiomer is paramount. This guide has provided a comprehensive overview of their biological functions, the underlying mechanisms, and the key experimental methodologies required for their study. As research into non-proteinogenic amino acids continues to expand, the divergent paths of L- and D-homophenylalanine will undoubtedly lead to further innovations in medicine and biotechnology.
References
- 1. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of a fermented cotton straw-apple pomace mixture on growth performance, rumen microbial community, and metabolome in beef cattle [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertension and anti-cardiovascular remodeling by phenylalanine in spontaneously hypertensive rats: effectiveness and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mescaline - Wikipedia [en.wikipedia.org]
- 14. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Studies on toxicity and pharmacokinetics of the synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Special Issue “Molecules at Play in Neurological Diseases” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cphi-online.com [cphi-online.com]
- 25. researchgate.net [researchgate.net]
- 26. "Kinetic study on the enzymatic resolution of homophenylalanine ester u" by Hua Zhao, Robert G. Luo et al. [digitalcommons.njit.edu]
- 27. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iiste.org [iiste.org]
- 29. Phenylalanine improves dilation and blood pressure in GTP cyclohydrolase inhibition-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of a Non-Canonical Amino Acid: An In-Depth Guide to the Mechanism of Action of DL-Homophenylalanine
Foreword: Beyond the Proteome
In the vast and intricate world of biological systems, the twenty canonical amino acids form the fundamental alphabet of life. Yet, beyond this established proteome lies a fascinating realm of non-canonical amino acids, each with unique structural and functional properties that offer novel avenues for scientific exploration and therapeutic intervention. DL-Homophenylalanine, a racemic mixture of the D- and L-enantiomers of 2-amino-4-phenylbutanoic acid, stands as a prominent example of such a molecule.[1][2] Structurally similar to its proteinogenic cousin, phenylalanine, but with an extended ethyl-phenyl side chain, homophenylalanine presents a compelling case study in stereospecific biological activity and has become an invaluable tool in drug development and peptide engineering.[2][3] This guide provides an in-depth technical exploration of the distinct mechanisms of action of L- and D-homophenylalanine, offering researchers, scientists, and drug development professionals a comprehensive understanding of their roles in biological systems.
The Crucial Role of Chirality: Resolving this compound
As with all alpha-amino acids (excluding glycine), homophenylalanine is chiral, existing as two non-superimposable mirror images: L-homophenylalanine and D-homophenylalanine. This stereoisomerism is not a trivial structural detail; it is the very foundation of their distinct biological activities.[4] Biological systems, with their stereospecific enzymes and receptors, can differentiate between these enantiomers, leading to vastly different metabolic fates and pharmacological effects.
The starting point for harnessing the unique properties of each enantiomer is the resolution of the synthetically produced racemic this compound. While various chemical methods exist, enzymatic resolution has emerged as a highly efficient and environmentally friendly approach.[4][5][6] This technique leverages the high stereoselectivity of enzymes, such as lipases or proteases, which preferentially act on one enantiomer in a racemic mixture, allowing for the separation of the two forms.[6][7] For instance, the enzyme Alcalase has been successfully used for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester to produce L-(+)-homophenylalanine hydrochloride with high enantiomeric excess.[6][8]
Below is a generalized workflow for the enzymatic resolution of this compound.
L-Homophenylalanine: A Cornerstone in Cardiovascular Therapeutics
The primary and most well-documented mechanism of action of L-homophenylalanine is indirect, serving as a critical chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5][9][10] These drugs are a frontline treatment for hypertension and congestive heart failure.[4][5][11]
Mechanism of Action: Inhibition of the Renin-Angiotensin System
The Renin-Angiotensin System (RAS), or Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade that regulates blood pressure and fluid balance. ACE plays a pivotal role in this system by converting the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by constricting blood vessels, stimulating the release of aldosterone (which promotes sodium and water retention), and increasing sympathetic nervous system activity, all of which lead to an increase in blood pressure.
ACE inhibitors that incorporate the L-homophenylalanine moiety, such as enalapril, ramipril, and delapril, function as competitive inhibitors of the ACE enzyme.[9][10] The structure of these drugs, derived from L-homophenylalanine, mimics the natural substrate of ACE, allowing them to bind with high affinity to the enzyme's active site, thereby blocking the conversion of Angiotensin I to Angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.
Potential Anti-Tumor Activity
Beyond its established role in cardiovascular drug synthesis, some research suggests that L-homophenylalanine may possess anti-tumor properties.[9][10] The mechanisms underlying this potential activity are not yet fully elucidated and represent an active area of investigation. It is hypothesized that, as an amino acid analog, it may interfere with the metabolic pathways of rapidly proliferating cancer cells that have high demands for amino acids.
D-Homophenylalanine: Enhancing Peptide Therapeutics
While the L-enantiomer's primary role is as a precursor, D-homophenylalanine finds its utility directly incorporated into peptide chains. Its mechanism of action is not one of direct enzyme inhibition or receptor agonism, but rather one of structural modulation to enhance the therapeutic properties of peptides.[12][13]
Mechanism of Action: Conferring Proteolytic Stability
A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to a short in-vivo half-life.[14] Proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-homophenylalanine, into a peptide sequence introduces a non-natural configuration that is resistant to cleavage by most endogenous proteases.[14] This steric hindrance at the site of the D-amino acid effectively "shields" the peptide from proteolytic attack, significantly enhancing its stability and bioavailability.[12]
Applications in Drug Design
The use of D-homophenylalanine as a building block in peptide synthesis is a key strategy in modern drug discovery.[12][13][15] It allows for the creation of peptide analogs with improved pharmacokinetic profiles. This is particularly relevant for developing therapeutics targeting neurological disorders, where maintaining effective concentrations in the central nervous system is challenging.[3][13] By enhancing stability, D-homophenylalanine-containing peptides can have a longer duration of action, potentially reducing dosing frequency and improving patient compliance.
Biosynthesis and Metabolic Considerations
While L-homophenylalanine is considered a non-natural or non-proteinogenic amino acid, biosynthetic genes for its production have been identified in the cyanobacterium Nostoc punctiforme.[16] Researchers have identified a cluster of genes (hphA, hphB, hphCD) responsible for its synthesis from L-phenylalanine, likely analogous to the leucine biosynthesis pathway.[16] This discovery opens the door for microbial fermentation as a sustainable method for L-homophenylalanine production.
In mammals, there is no known dedicated metabolic pathway for homophenylalanine. It is plausible that, due to its structural similarity to phenylalanine, it may interact with enzymes of the phenylalanine metabolic pathway.[17] For instance, it could be a substrate or inhibitor for enzymes like phenylalanine hydroxylase or aminotransferases, but its exact metabolic fate and potential for incorporation into proteins remain subjects for further investigation.[17][18]
Key Experimental Protocols
To facilitate research in this area, this section provides methodologies for the enzymatic synthesis of L-homophenylalanine and for assessing the inhibitory activity of its derivatives.
Protocol: Biocatalytic Synthesis of L-Homophenylalanine
This protocol is based on the reductive amination of 2-oxo-4-phenylbutanoic acid (OPBA) using a phenylalanine dehydrogenase, a method known for its high yield and enantioselectivity.[19][20]
Objective: To synthesize L-homophenylalanine from its keto-acid precursor with high enantiomeric excess.
Materials:
-
2-oxo-4-phenylbutanoic acid (OPBA)
-
L-phenylalanine dehydrogenase (PDH)
-
Formate dehydrogenase (FDH) for cofactor regeneration
-
Ammonium formate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Tris-HCl buffer (pH 8.0-8.5)
-
Ultrafiltration membrane system
-
HPLC with a chiral column for analysis
Methodology:
-
Reaction Setup: Prepare a reaction mixture in Tris-HCl buffer containing OPBA (e.g., 50 mM), ammonium formate (e.g., 100 mM), and a catalytic amount of NAD+ (e.g., 1 mM).
-
Enzyme Addition: Add L-phenylalanine dehydrogenase and formate dehydrogenase to the reaction mixture. The FDH will regenerate the NADH consumed by the PDH, making the process more cost-effective.[19]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation. The reaction progress can be monitored by measuring the decrease in NADH absorbance at 340 nm.[19]
-
Reaction Termination: Stop the reaction by acidifying the mixture (e.g., with HCl), which will precipitate the enzymes.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzymes. For continuous processes, an integrated membrane bioreactor can be used to retain the enzymes while allowing the product to flow through.[19][20]
-
Product Isolation: The supernatant containing L-homophenylalanine can be collected. Due to its low solubility at certain pH ranges, L-homophenylalanine may spontaneously crystallize out of the solution, simplifying purification.[21][22]
-
Purity and Enantiomeric Excess Analysis: Analyze the final product using HPLC with a chiral column to determine the yield and confirm the enantiomeric excess is >99%.
Protocol: ACE Inhibition Assay
Objective: To determine the inhibitory potential (IC50) of an L-homophenylalanine-derived compound on Angiotensin-Converting Enzyme.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant)
-
ACE substrate: Hippuryl-His-Leu (HHL)
-
Test compound (L-homophenylalanine derivative)
-
Assay buffer (e.g., HEPES buffer with NaCl and ZnCl2, pH 8.3)
-
O-phthaldialdehyde (OPA) for fluorometric detection
-
Microplate reader (fluorescence)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Initiation: In a 96-well microplate, add the ACE enzyme to wells containing either the assay buffer (control) or the different concentrations of the test compound. Pre-incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add the HHL substrate to all wells to start the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The ACE will cleave HHL into hippuric acid and His-Leu.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).
-
Detection: Add the OPA reagent. OPA reacts with the newly formed Leu-His dipeptide to produce a fluorescent product.
-
Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 490 nm).
-
Data Analysis: The fluorescence intensity is proportional to the amount of HHL cleaved and thus to the ACE activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
While specific kinetic constants are highly dependent on experimental conditions, the literature provides a clear qualitative and semi-quantitative understanding of homophenylalanine's interactions.
| Enantiomer | Primary Target/Application | Mechanism | Typical Outcome/Metric | Reference |
| L-Homophenylalanine | Angiotensin-Converting Enzyme (ACE) | Precursor for competitive inhibitors | Potent ACE inhibition (IC50/Ki in nM range for derived drugs like Enalaprilat) | [5][9][10] |
| L-Homophenylalanine | Alanine Aminopeptidases (APN) | Phosphonic acid analogues act as inhibitors | Submicromolar inhibition constants (Ki) for human APN | [23][24] |
| D-Homophenylalanine | Peptides | Incorporation into peptide backbone | Increased proteolytic stability, altered conformation | [12][13][14] |
Conclusion
This compound is a quintessential example of how a subtle modification to a canonical amino acid structure can unlock a wealth of therapeutic potential. The molecule's true utility, however, is only realized upon the resolution of its enantiomers, which operate through fundamentally different mechanisms. L-homophenylalanine serves as an indispensable chiral precursor in the synthesis of life-saving ACE inhibitors, directly impacting the renin-angiotensin system. In contrast, D-homophenylalanine is a powerful tool for peptide engineering, conferring proteolytic resistance and enhancing the pharmacokinetic profiles of novel peptide-based therapeutics. A thorough understanding of these distinct, stereospecific mechanisms of action is paramount for professionals in drug discovery and development, as it continues to pave the way for innovative treatments for a range of diseases, from hypertension to neurological disorders.
References
- 1. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Buy L-Homophenylalanine | 943-73-7 [smolecule.com]
- 11. guidechem.com [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. mdpi.com [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PathWhiz [pathbank.org]
- 18. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. ProQuest - ProQuest [proquest.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Spectral Characterization of DL-Homophenylalanine: An In-depth Technical Guide
Introduction
DL-Homophenylalanine (2-amino-4-phenylbutanoic acid) is a non-proteinogenic amino acid, structurally analogous to phenylalanine but with an additional methylene group in its side chain.[1] This modification imparts unique conformational properties, making it a valuable building block in peptidomimetics and pharmaceutical research. Its incorporation into peptide sequences can influence secondary structure, receptor binding affinity, and enzymatic stability. A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved through a multi-technique spectroscopic approach.
This guide provides a detailed exploration of the spectral characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer in-depth interpretations of the resulting spectral data. The causality behind experimental choices is emphasized to provide researchers, scientists, and drug development professionals with a robust framework for their own analytical endeavors.
Molecular Structure of this compound
To provide a visual reference for the subsequent spectral analysis, the chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms will be used for the assignment of NMR signals.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of DL-Homophenylalanine
Foreword: Understanding the Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of a successful drug product. For non-proteinogenic amino acids like DL-Homophenylalanine, which serve as crucial building blocks in peptide synthesis and as standalone therapeutic agents, a thorough understanding of their behavior under thermal stress is not merely a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy.[1] This guide provides an in-depth exploration of the thermal stability and degradation profile of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific principles and field-proven methodologies.
Introduction to this compound: A Profile
This compound is a non-proteinogenic α-amino acid, structurally analogous to phenylalanine but with an additional methylene group in its side chain.[2] This seemingly minor structural modification imparts unique physicochemical properties that are of interest in medicinal chemistry and drug design.[1] It exists as a racemic mixture of its D- and L-enantiomers and is typically a white crystalline solid soluble in water.[2] Its applications are diverse, ranging from its use in peptide synthesis to its role as a precursor in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors.[1][3] Given its integral role in pharmaceutical manufacturing, defining its thermal degradation threshold and characterizing its degradation products are of paramount importance.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal behavior. These properties influence its handling, formulation, and stability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 179.22 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | ~282 °C (decomposes) | [7][8] |
| Solubility | Soluble in water | [2] |
Assessing Thermal Stability: Core Methodologies
To comprehensively evaluate the thermal stability of this compound, a multi-faceted approach employing thermoanalytical techniques is indispensable. The synergy between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a holistic view of the material's response to heat.[8]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is the cornerstone for determining the thermal stability of a solid material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is not just about identifying the decomposition temperature; it's about understanding the kinetics of mass loss, which can provide insights into the degradation mechanism.
Trustworthiness: A self-validating TGA protocol involves a series of checks and balances. This includes instrument calibration with standard reference materials (e.g., calcium oxalate) to ensure temperature and mass accuracy, running a blank to establish a stable baseline, and ensuring a consistent sample preparation methodology.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. While TGA tracks mass loss, DSC reveals the energetic changes associated with thermal events. For this compound, DSC is crucial for identifying its decomposition as an endothermic or exothermic process and quantifying the enthalpy change associated with it. It is important to note that for many amino acids, melting and decomposition can occur simultaneously, which DSC can help elucidate.[9]
Trustworthiness: The reliability of DSC data hinges on precise calibration of temperature and enthalpy using certified standards (e.g., indium). A flat and reproducible baseline with empty crucibles is a prerequisite for accurate measurements.
Experimental Protocols for Thermal Analysis
The following protocols are designed to be robust and self-validating, providing a clear and reliable assessment of the thermal stability of this compound.
Workflow for Thermal Stability Assessment
Caption: Workflow for TGA/DSC thermal stability analysis.
Detailed TGA Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (ceramic or aluminum).
-
Experimental Conditions:
-
Place the sample crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.[6]
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (T_onset) from the TGA curve, which is the temperature at which significant mass loss begins. Calculate the percentage of mass loss at different temperature intervals.
Detailed DSC Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared aluminum DSC pan. Crimp the pan with a lid.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 350 °C at a constant heating rate of 10 °C/min.[6]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Determine the peak temperature of any endothermic or exothermic events. For decomposition, this will likely be a broad endotherm or exotherm. Calculate the enthalpy change (ΔH) associated with the decomposition event by integrating the area under the peak.
Degradation Profile and Pathway Analysis
Understanding the identity of the degradation products is crucial for assessing the safety and stability of this compound. This requires a combination of chromatographic separation and mass spectrometric identification.
Analytical Techniques for Degradation Product Identification
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential to separate this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point for amino acid analysis.[9][10] UV detection can be employed, often after pre- or post-column derivatization to enhance the chromophoric properties of the amino acids.[2][11]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the structural elucidation of degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), the identity of the degradants can be determined. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another valuable technique where the sample is rapidly heated to high temperatures, and the volatile degradation products are immediately separated by GC and identified by MS.[12]
Proposed Thermal Degradation Pathway of this compound
Based on the known thermal decomposition of aromatic amino acids like phenylalanine and the principles of mass spectrometry fragmentation, a plausible degradation pathway for this compound can be proposed. The primary degradation routes are expected to be decarboxylation and deamination.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal degradation analysis of amino acids in fingerprint residue by pyrolysis GC-MS to develop new latent fingerprint developing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allschoolabs.com [allschoolabs.com]
- 7. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. jasco-global.com [jasco-global.com]
- 10. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Catalytic pyrolysis of amino acids | RTI [rti.org]
The Solubility of DL-Homophenylalanine in Organic Solvents: A Technical Guide for Researchers
Introduction: Understanding DL-Homophenylalanine and the Critical Role of Solubility
This compound is a non-proteinogenic amino acid that is structurally similar to the essential amino acid phenylalanine, but with an additional methylene group in its side chain.[1] This seemingly minor modification imparts unique conformational properties, making it a valuable building block in peptide synthesis and a key component in the development of various pharmaceuticals.[1] Its incorporation into peptides can influence their secondary structure, enzymatic stability, and receptor-binding affinity.
For researchers, scientists, and drug development professionals, understanding the solubility of this compound in various organic solvents is a critical parameter. It directly impacts a wide range of processes, including:
-
Reaction Homogeneity: Ensuring that this compound is fully dissolved in the reaction solvent is crucial for achieving predictable and reproducible outcomes in synthetic chemistry, particularly in solution-phase peptide synthesis.
-
Purification and Crystallization: The differential solubility of this compound in various solvents is the basis for its purification by crystallization or chromatography. Knowledge of its solubility behavior is essential for developing efficient separation protocols.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in different solvents is a key factor in developing stable and bioavailable drug formulations.
-
Analytical Method Development: Accurate quantification of this compound by techniques such as High-Performance Liquid Chromatography (HPLC) requires its complete dissolution in the mobile phase.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound, addressing the theoretical underpinnings of its solubility, presenting available data, and offering detailed experimental protocols for its determination.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar moieties:
-
Zwitterionic Nature: Like other amino acids, this compound exists as a zwitterion at its isoelectric point, possessing both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-). This high degree of charge separation leads to strong intermolecular electrostatic interactions and a stable crystal lattice, which requires a significant amount of energy to disrupt.
-
Hydrophobic Side Chain: The phenylpropyl side chain is non-polar and contributes to the molecule's hydrophobic character.
The interplay between the polar zwitterionic head and the non-polar side chain dictates its solubility in different solvents. Polar solvents, particularly water, are effective at solvating the charged groups through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar organic solvents are less capable of overcoming the strong intermolecular forces in the crystal lattice.
Recent research on L-Homophenylalanine in aqueous solutions has shown it to have "extraordinarily low solubilities for an amino acid".[2][3] While this is for the single enantiomer in water, it strongly suggests that the racemic mixture, this compound, will also exhibit limited solubility in many solvents. Studies on structurally similar amino acids, such as L-phenylalanine, in alcohol-water mixtures consistently demonstrate that solubility decreases as the concentration of the organic solvent increases.[4][5]
Solubility Data of Homophenylalanine
Table 1: Aqueous Solubility of L-Homophenylalanine at its Isoelectric Point
| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| 25 | ~1.34 | ~0.0075 |
| 55 | ~2.69 | ~0.015 |
Data extrapolated from a 2024 study by R. M. D. M. R. K. D. B. Meissner et al. The study notes that the solubility of L-Homophenylalanine is very low.[2][3][6]
It is important to note that the solubility of amino acids is highly pH-dependent. The solubility of L-Homophenylalanine, for instance, increases dramatically at pH values below 2.5 and above 9.5.[2][3]
Given the lack of specific data for this compound in organic solvents, the following sections provide detailed protocols for researchers to determine these values experimentally.
Experimental Protocols for Solubility Determination
The following are established and reliable methods for determining the solubility of amino acids like this compound.
Gravimetric Method (Isothermal Shake-Flask Method)
This method is a straightforward and widely used technique for determining equilibrium solubility.
Principle: An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined by weighing the residue after solvent evaporation.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed container in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifugation followed by careful decantation or filtration using a syringe filter compatible with the organic solvent is recommended.
-
Sample Collection: Accurately pipette a known volume of the clear saturated supernatant into a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent from the collected sample. This can be done in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Weight of residue (g) / Volume of supernatant collected (L))
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Spectrophotometric Method
This method is suitable for amino acids that either possess a chromophore or can be derivatized to produce a colored or UV-active compound. This compound's phenyl group allows for direct UV spectrophotometry.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a standard curve to correlate absorbance to concentration.
Step-by-Step Protocol:
-
Prepare a Standard Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Create a series of dilutions from the stock solution to cover a range of concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (typically around 250-280 nm for the phenyl group).
-
Plot a graph of absorbance versus concentration to generate a standard curve.
-
-
Sample Preparation and Equilibration: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound and separate the supernatant.
-
Dilution: Accurately dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the standard curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation:
-
Use the standard curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Diagram of the Spectrophotometric Solubility Determination Workflow:
Caption: Workflow for Spectrophotometric Solubility Determination.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Principle: A saturated solution is prepared, diluted, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a standard curve.
Step-by-Step Protocol:
-
Develop an HPLC Method:
-
Select a suitable column (e.g., a C18 reversed-phase column).
-
Determine an appropriate mobile phase that will dissolve this compound and provide good peak shape and retention.
-
Set the detector wavelength to the λmax of this compound.
-
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration to generate a standard curve.
-
-
Sample Preparation and Equilibration: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and separate the supernatant.
-
Dilution: Accurately dilute a known volume of the saturated supernatant with the mobile phase to bring the concentration within the linear range of the standard curve.
-
Injection and Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Calculation:
-
Determine the concentration of the diluted sample from its peak area using the standard curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Factors Influencing the Solubility of this compound in Organic Solvents
-
Solvent Polarity: As a zwitterionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate its charged amino and carboxyl groups. Its solubility will likely be very low in non-polar solvents like hexane or toluene.
-
Hydrogen Bonding Capacity: Solvents that are both hydrogen bond donors and acceptors (e.g., alcohols) will be more effective at dissolving this compound than aprotic solvents (e.g., acetone, ethyl acetate).
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. However, the extent of this effect will vary depending on the solvent.
-
Presence of Water: Small amounts of water in an organic solvent can significantly increase the solubility of amino acids by helping to solvate the charged groups.
Conclusion
While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be comprehensively published, a strong understanding of its physicochemical properties allows for reasoned predictions of its solubility behavior. Its zwitterionic nature and the established trends for similar amino acids suggest that it will exhibit low solubility in most common organic solvents, particularly those that are non-polar and aprotic. For researchers and drug development professionals, the experimental determination of solubility in their specific solvent systems is a crucial step. The gravimetric, spectrophotometric, and HPLC methods detailed in this guide provide robust and reliable means to obtain this critical data, enabling the optimization of synthetic, purification, and formulation processes.
References
- 1. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 4. researchgate.net [researchgate.net]
- 5. sepax-tech.com.cn [sepax-tech.com.cn]
- 6. pure.mpg.de [pure.mpg.de]
Homophenylalanine: A Journey from Chemical Curiosity to Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Homophenylalanine (Hphe), a non-proteinogenic amino acid, stands as a testament to the synergistic relationship between chemical synthesis and natural product discovery. Structurally distinguished from its proteinogenic cousin, L-phenylalanine, by a single methylene group extension in its side chain, this modification imparts critical properties that have been masterfully exploited in drug development. This guide provides a comprehensive exploration of the discovery and historical background of homophenylalanine. We will trace its origins from the foundational principles of organic chemistry, which first made its synthesis conceivable, to its eventual discovery as a natural metabolite. Furthermore, we will detail its rise as an indispensable chiral building block in some of modern medicine's most important drug classes, offering field-proven insights into its synthesis, biological significance, and application.
PART 1: The Genesis of a Synthetic Target: Early Amino Acid Chemistry
While the precise first documented synthesis of homophenylalanine is not clearly recorded in readily accessible historical literature, its conception was a logical extension of the pioneering work in amino acid chemistry that took place in the late 19th and early 20th centuries. The work of chemists like Adolph Strecker and Siegmund Gabriel provided the fundamental blueprints for constructing α-amino acids from simple aldehyde precursors.[1][2] Homophenylalanine, or 2-amino-4-phenylbutanoic acid, would have been a natural target for chemists exploring the synthesis of novel, non-natural amino acid structures.
A Plausible Inaugural Synthesis: The Strecker Reaction
The Strecker synthesis, first reported in 1850, is a robust method for producing α-amino acids from an aldehyde, ammonia, and cyanide.[3] Given the availability of 3-phenylpropanal (hydrocinnamaldehyde), this represents the most direct and historically logical route to racemic homophenylalanine.
Objective: To synthesize racemic homophenylalanine from 3-phenylpropanal via a two-step process involving the formation of an α-aminonitrile followed by hydrolysis.
Causality Behind Experimental Choices: This method was a cornerstone of early organic synthesis due to its use of simple, reactive starting materials. The aldehyde provides the carbon skeleton, ammonia furnishes the amino group, and cyanide serves as a protected carboxylate equivalent, which can be unmasked in a subsequent hydrolysis step.[2][3]
Materials:
-
3-Phenylpropanal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Aqueous Ammonia (NH₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Step 1: α-Aminonitrile Formation. In a suitable reaction vessel, 3-phenylpropanal is treated with ammonium chloride and sodium cyanide in an aqueous ammonia solution. The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile to yield 2-amino-4-phenylbutanenitrile.[3]
-
Step 2: Nitrile Hydrolysis. The resulting α-aminonitrile is isolated and then subjected to vigorous hydrolysis with a strong acid, such as concentrated hydrochloric acid, under heat. This reaction converts the nitrile functional group into a carboxylic acid, yielding the hydrochloride salt of homophenylalanine.
-
Step 3: Isolation. Upon cooling, the racemic homophenylalanine hydrochloride can be precipitated and isolated. Neutralization of the solution to its isoelectric point would yield the zwitterionic amino acid.
Caption: The classical Strecker synthesis pathway for racemic homophenylalanine.
A key limitation of these early methods was the lack of stereocontrol, invariably producing a racemic mixture of L- and D-enantiomers, which would require a separate, often arduous, resolution step to isolate the biologically relevant L-form.[4]
PART 2: From Laboratory Construct to Natural Product
For many years, homophenylalanine was likely regarded as a purely synthetic, "unnatural" amino acid. Its story took a significant turn with its discovery in natural biological systems, revealing that nature had also evolved pathways for its production.
An Intermediate in Plant Secondary Metabolism
One of the earliest identifications of homophenylalanine in nature was as a key intermediate in the biosynthesis of glucosinolates (mustard oil glucosides) in plants. A 1967 study by Underhill demonstrated that homophenylalanine was a precursor to gluconasturtiin, the compound responsible for the pungent flavor in horseradish and watercress.[5] This discovery established that homophenylalanine was not merely a laboratory curiosity but a component of plant secondary metabolism.[6]
A Building Block in Cyanobacterial Peptides
Later research uncovered L-homophenylalanine as a constituent of nonribosomally synthesized peptides in cyanobacteria.[5] For example, it is incorporated into anabaenopeptins, a class of protease inhibitors produced by cyanobacteria such as Nostoc punctiforme and Anabaena sp.[5][7]
The discovery of the biosynthetic gene cluster for homophenylalanine in Nostoc punctiforme was a landmark achievement.[5][7] Researchers identified a set of genes—hphA, hphB, and hphCD—that perform a one-carbon chain extension of L-phenylalanine, in a mechanism analogous to the biosynthesis of L-leucine from valine.[5]
Caption: Biosynthetic pathway of L-homophenylalanine via one-carbon chain extension.
PART 3: The Ascendance of L-Homophenylalanine in Drug Development
The recognition of L-homophenylalanine's unique properties propelled its use as a valuable building block in medicinal chemistry. Its extended side chain, compared to phenylalanine, offered a simple yet powerful way to modulate the pharmacological profile of peptide-based drugs.
A Key Component of ACE Inhibitors
The most significant application of L-homophenylalanine is as a crucial chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This class of drugs is fundamental to the treatment of hypertension and congestive heart failure. The phenylethyl side chain of the homophenylalanine moiety fits snugly into a hydrophobic pocket of the ACE enzyme, contributing significantly to the binding affinity and inhibitory potency of these drugs.
| Drug Class | Prominent Examples | Role of L-Homophenylalanine |
| ACE Inhibitors | Enalapril, Lisinopril, Benazepril, Ramipril, Quinapril | Forms a core structural motif; the side chain provides critical hydrophobic interactions with the enzyme's active site. |
| Proteasome Inhibitors | Carfilzomib | Serves as a key chiral building block in the synthesis of this complex therapeutic for multiple myeloma.[5][7] |
PART 4: Modern Synthesis: The Shift to Biocatalysis
While classical chemical methods provided the initial access to homophenylalanine, they were inefficient and environmentally taxing. The demands of the pharmaceutical industry for enantiomerically pure L-homophenylalanine drove the development of cleaner, more efficient synthetic routes. Today, biocatalytic methods are the preferred approach.
Enzymatic synthesis offers exquisite stereoselectivity, producing the desired L-enantiomer with high purity and avoiding costly resolution steps. Key enzymatic strategies include:
-
Reductive Amination: Phenylalanine dehydrogenase can catalyze the direct conversion of 2-oxo-4-phenylbutanoic acid to L-homophenylalanine.
-
Transamination: Transaminases can transfer an amino group from a donor molecule (like L-glutamic acid) to 2-oxo-4-phenylbutanoic acid.
-
Hydantoinase Process: This multi-enzyme cascade can resolve racemic hydantoin precursors to yield the pure L-amino acid.
These green chemistry approaches represent the current state-of-the-art, enabling the sustainable, large-scale production required for pharmaceutical manufacturing.
Caption: Generalized workflow for modern biocatalytic synthesis of L-homophenylalanine.
Conclusion
The history of homophenylalanine is a compelling narrative of chemical innovation and biological discovery. What began as a logical synthetic target for early 20th-century chemists was later revealed to be a component of nature's own molecular toolkit. This convergence of synthesis and biology unlocked its potential, establishing L-homophenylalanine as a high-value, non-proteinogenic amino acid that is integral to the production of life-saving medicines. Its journey from a racemic mixture in a flask to an enantiopure drug precursor produced by enzymatic processes mirrors the broader evolution of organic and medicinal chemistry over the last century.
References
- 1. CN102276487B - Preparation method of trimebutine - Google Patents [patents.google.com]
- 2. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 3. baranlab.org [baranlab.org]
- 4. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
The Ubiquitous Presence and Pharmacological Potential of Homophenylalanine Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
L-Homophenylalanine (L-Hph), a non-proteinogenic amino acid, stands as a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors and the proteasome inhibitor carfilzomib.[1][2] While its synthetic importance is well-established, the natural world harbors a fascinating array of L-Hph derivatives, primarily within the chemical arsenals of cyanobacteria. This in-depth technical guide illuminates the natural occurrence of homophenylalanine derivatives, with a primary focus on the anabaenopeptins, a diverse family of cyclic hexapeptides. We will explore their discovery, structural diversity, biosynthetic pathways, and significant biological activities. Furthermore, this guide will provide detailed experimental protocols for the isolation and characterization of these promising natural products, offering valuable insights for researchers in natural product chemistry, drug discovery, and biotechnology.
Introduction: The Significance of L-Homophenylalanine
L-Homophenylalanine, structurally analogous to L-phenylalanine but with an additional methylene group in its side chain, possesses unique conformational properties that render it a valuable component in medicinal chemistry.[1] Its incorporation into peptide-based drugs can enhance metabolic stability and receptor-binding affinity. While chemical and chemoenzymatic routes for L-Hph synthesis are well-developed, its natural biosynthesis offers a sustainable and intriguing alternative.[1] The discovery of L-Hph as a constituent of natural products has opened new avenues for the exploration of novel bioactive compounds.
Natural Occurrence: A Cyanobacterial Stronghold
The most prolific and well-characterized natural sources of homophenylalanine derivatives are cyanobacteria, formerly known as blue-green algae. These photosynthetic microorganisms produce a vast repertoire of secondary metabolites with diverse biological activities. Among these, a significant class of cyclic peptides, the anabaenopeptins , consistently feature L-homophenylalanine as a key structural component.
Anabaenopeptins have been isolated from a wide range of freshwater, marine, and terrestrial cyanobacterial genera, including:
Beyond cyanobacteria, evidence suggests the potential for homophenylalanine biosynthesis in certain plants, as it is a proposed intermediate in the formation of benzyl glucosinolate in mustard oil.[1] Additionally, anabaenopeptin-like compounds have been reported in marine sponges, such as Theonella and Melophlus, although their origin may be symbiotic cyanobacteria.[3] The presence of homophenylalanine derivatives has also been noted in Glycine max (soybean).
The Anabaenopeptins: A Case Study in Structural Diversity and Bioactivity
Anabaenopeptins are a family of cyclic hexapeptides with a conserved structural motif: a five-amino-acid ring linked to an exocyclic amino acid via a ureido bond. L-homophenylalanine is frequently found within the cyclic portion of the molecule. The general structure can be represented as Xaa-CO-[Lys-Xaa-Hph-MeXaa-Xaa], where the exocyclic amino acid (Xaa) and other positions within the ring exhibit considerable variability, leading to a vast number of congeners.[4]
Structural Diversity
The structural diversity of anabaenopeptins arises from the relaxed substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes responsible for their biosynthesis.[4] This results in variations in the amino acid residues at multiple positions, leading to a wide array of naturally occurring analogs. For instance, studies on Baltic Sea cyanobacteria have revealed numerous new anabaenopeptin variants.[4][5]
| Anabaenopeptin Variant | Exocyclic Amino Acid (Position 1) | Ring Amino Acids (Positions 3, 5, 6) | Producing Organism(s) | Reference |
| Anabaenopeptin A | Phenylalanine | Val, MeAla, Phe | Anabaena flos-aquae | Harada et al., 1995 |
| Anabaenopeptin B | Phenylalanine | Val, MeAla, Tyr | Anabaena flos-aquae | Harada et al., 1995 |
| Anabaenopeptin F | Tyrosine | Val, MeAla, Phe | Planktothrix agardhii | Itou et al., 1999 |
| Nodulapeptin A | Phenylalanine | Val, MeHty, Met | Nodularia spumigena | Fujii et al., 2000 |
| Oscillamide Y | Tyrosine | Ile, MeAla, Phe | Planktothrix agardhii | Sano & Kaya, 1998 |
Table 1: Examples of Anabaenopeptin Derivatives and their Structural Features. (Note: This is a representative list, and numerous other variants exist).
Biosynthesis of Homophenylalanine and Anabaenopeptins
The biosynthetic pathway of L-homophenylalanine has been elucidated in the cyanobacterium Nostoc punctiforme. It follows a mechanism analogous to the biosynthesis of leucine, involving a one-carbon extension of the side chain of L-phenylalanine. The key enzymes in this pathway are encoded by the hphA, hphB, and hphCD genes.[1][2]
The biosynthesis of the anabaenopeptin scaffold is carried out by a large, modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS). Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The assembly-line logic of NRPSs allows for the programmed synthesis of complex peptides with a high degree of structural variation.
References
- 1. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anabaenopeptins from Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures and Activity of New Anabaenopeptins Produced by Baltic Sea Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing DL-Homophenylalanine in Enzyme Inhibitor Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DL-Homophenylalanine in enzyme inhibitor assays. This document delves into the theoretical underpinnings, practical applications, and detailed protocols for characterizing the inhibitory potential of this compound, with a primary focus on metalloproteases such as Angiotensin-Converting Enzyme (ACE).
Introduction: The Significance of this compound in Enzyme Inhibition Studies
This compound is a non-proteinogenic amino acid, existing as a racemic mixture of its D- and L-enantiomers. Its structure is analogous to phenylalanine but with an extended side chain.[1] The L-enantiomer, L-Homophenylalanine, is a well-established chiral building block in the synthesis of various pharmaceutical drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like enalapril and lisinopril.[2] This established role as a precursor for potent enzyme inhibitors makes this compound itself a compound of significant interest for screening and characterizing enzyme activity, particularly within the metalloprotease family. Understanding its interactions with these enzymes can provide valuable insights for structure-activity relationship (SAR) studies and the design of novel therapeutics.
Core Principles of Enzyme Inhibition Assays
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is fundamental in drug discovery, providing a pathway to modulate biological processes with therapeutic intent. The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]
Several types of enzyme inhibition exist, each with a distinct mechanism of interaction with the enzyme and its substrate. These include:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
The choice of assay methodology is critical for accurately determining inhibitory activity. Fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening (HTS).[4][5] These assays typically employ a substrate that becomes fluorescent upon cleavage by the enzyme. The reduction in the fluorescence signal in the presence of an inhibitor is proportional to its inhibitory activity.
Featured Application: Inhibition of Angiotensin-Converting Enzyme (ACE)
ACE is a zinc-dependent metalloprotease that plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II, thereby regulating blood pressure.[3][6] Its inhibition is a key therapeutic strategy for managing hypertension and heart failure.[3] Given that L-Homophenylalanine is a precursor to several ACE inhibitors, this compound is an excellent candidate for studying ACE inhibition.
Experimental Workflow for ACE Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory effect of this compound on ACE activity.
Caption: Workflow for ACE Inhibition Assay using this compound.
Detailed Protocols
Protocol 1: Preparation of Reagents and Stock Solutions
Rationale: Proper preparation and storage of reagents are paramount to ensure the accuracy and reproducibility of the assay. This compound is soluble in water, which simplifies stock solution preparation.[1]
Materials:
-
This compound (CAS 1012-05-1)
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl
-
Positive Control: Captopril
-
Deionized water
-
DMSO (if needed for other test compounds)
Procedure:
-
Assay Buffer Preparation: Prepare the Tris-HCl buffer and dissolve NaCl. Adjust the pH to 8.3. Filter sterilize and store at 4°C.
-
This compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound (MW: 179.22 g/mol ).
-
Dissolve in deionized water to a final concentration of 10 mM. Gentle warming may be used if necessary.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
ACE Enzyme Stock Solution:
-
Reconstitute the lyophilized enzyme in the Assay Buffer to a concentration of 1 U/mL.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Fluorogenic Substrate Stock Solution:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO or Assay Buffer) as per the manufacturer's instructions. Protect from light and store at -20°C.
-
-
Positive Control Stock Solution (Captopril, 1 mM):
-
Dissolve Captopril in deionized water to a final concentration of 1 mM.
-
Store at -20°C in aliquots.
-
Protocol 2: Fluorescence-Based ACE Inhibition Assay
Rationale: This protocol is designed for a 96-well microplate format, enabling efficient testing of multiple concentrations of this compound. A pre-incubation step is included to allow the inhibitor to bind to the enzyme before the substrate is introduced.
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM).
-
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to the "No Enzyme" and "Negative Control" wells.
-
Add 25 µL of the serially diluted this compound solutions to the "Inhibitor" wells.
-
Add 25 µL of a known inhibitor (e.g., Captopril) to the "Positive Control" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of ACE enzyme in Assay Buffer (e.g., 6 mU/mL).
-
Add 25 µL of the ACE working solution to the "Negative Control," "Positive Control," and "Inhibitor" wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 0.9 mM).
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 320 nm and an emission wavelength of 405 nm for 30-60 minutes at 37°C.
-
Data Analysis and Interpretation
1. Calculate the Rate of Reaction: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read.
2. Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:
% Inhibition = [1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_NegativeControl - Rate_NoEnzyme)] * 100
3. Determine the IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is well-suited for this analysis.
| Parameter | Description | Typical Value/Range |
| Enzyme Concentration | Final concentration of ACE in the assay. | 1.5 - 110 mU |
| Substrate Concentration | Final concentration of the fluorogenic substrate. | Should be at or below the Km value. |
| Inhibitor Concentration Range | Range of this compound concentrations to test. | 0.1 µM - 1000 µM (example) |
| Incubation Time | Pre-incubation and reaction times. | 10 min (pre-incubation), 30-60 min (reaction) |
| Temperature | Assay temperature. | 37°C |
| Excitation/Emission | Wavelengths for fluorescence detection. | 320 nm / 405 nm |
Generalizing the Protocol for Other Metalloproteases
The principles outlined for the ACE inhibition assay can be adapted for other metalloproteases, such as Carboxypeptidase A. Key modifications would include:
-
Enzyme and Substrate: Use the specific enzyme and a suitable fluorogenic or chromogenic substrate for the target metalloprotease. For Carboxypeptidase A, a substrate like N-(4-methoxyphenylazoformyl)-Phe-OH can be used, with absorbance read at 350 nm.[7]
-
Assay Buffer: The buffer composition and pH should be optimized for the specific enzyme's activity.
-
Positive Control: A known inhibitor for the target enzyme should be used as a positive control.
Logical Relationship of Assay Components
Caption: Interaction of components in the enzyme inhibitor assay.
Troubleshooting and Best Practices
-
Solubility Issues: While this compound is water-soluble, ensure complete dissolution, especially at higher concentrations. For other less soluble compounds, a small percentage of DMSO can be used, ensuring the final concentration does not affect enzyme activity.
-
High Background Fluorescence: Test the intrinsic fluorescence of this compound at the assay wavelengths. If significant, subtract the background fluorescence from a well containing the inhibitor but no enzyme.
-
Linearity of Reaction: Ensure that the reaction rate is linear over the measurement period. This can be achieved by optimizing the enzyme and substrate concentrations.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate enzyme inhibition, contributing to a deeper understanding of enzyme mechanisms and the development of novel therapeutic agents.
References
- 1. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: DL-Homophenylalanine as a Versatile Building Block for the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
Introduction: The Strategic Importance of Homophenylalanine in ACE Inhibitor Design
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure.[1] Their mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS), which converts angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] By blocking this conversion, ACE inhibitors lead to vasodilation and a reduction in blood pressure.[4] A significant number of clinically successful ACE inhibitors, including enalapril, lisinopril, and benazepril, share a common structural feature: a substituted N-(1-carboxy-3-phenylpropyl) amino acid moiety. The synthesis of this crucial pharmacophore often relies on the use of homophenylalanine, an unnatural amino acid, as a key chiral building block.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-homophenylalanine in the synthesis of potent ACE inhibitors. We will delve into the critical aspects of chiral resolution, stereoselective synthesis, and the subsequent characterization and functional validation of the synthesized compounds. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for the development of novel ACE inhibitors.
Part 1: The Critical Role of Chirality and the Resolution of this compound
The therapeutic efficacy of homophenylalanine-containing ACE inhibitors is highly dependent on their stereochemistry. It is the (S)-enantiomer of homophenylalanine, also known as L-homophenylalanine, that is incorporated into the active drug molecule.[7] The use of the racemic mixture (this compound) would result in a final product with significantly reduced potency and potential for off-target effects. Therefore, the first crucial step is the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Protocol 1: Enzymatic Resolution of N-Acetyl-DL-Homophenylalanine
This protocol outlines a widely used and highly selective method for obtaining (S)-homophenylalanine through enzymatic resolution of its N-acetylated derivative. This method leverages the stereospecificity of aminoacylase enzymes, which selectively hydrolyze the N-acetyl group from the L-enantiomer.
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Aminoacylase (e.g., from Aspergillus sp.)
-
Ethyl Acetate
-
Diatomaceous Earth (Celite®)
Procedure:
-
N-Acetylation of this compound:
-
Suspend this compound (1 equivalent) in a 1:1 mixture of water and acetic anhydride.
-
While stirring vigorously in an ice bath, slowly add a 2M NaOH solution to maintain the pH between 8 and 9.
-
Continue the reaction for 2-3 hours at room temperature until the starting material is fully consumed (monitored by TLC).
-
Acidify the reaction mixture to pH 2 with concentrated HCl to precipitate the N-acetyl-DL-homophenylalanine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Enzymatic Hydrolysis:
-
Dissolve the N-acetyl-DL-homophenylalanine in deionized water and adjust the pH to 7.5 with a 1M NaOH solution.
-
Add aminoacylase (typically 1-5% by weight of the substrate) to the solution.
-
Incubate the mixture at 37°C with gentle stirring for 24-48 hours. The progress of the reaction can be monitored by the decrease in pH (due to the formation of acetic acid) or by HPLC analysis.
-
-
Separation of (S)-Homophenylalanine and N-Acetyl-(R)-Homophenylalanine:
-
After the reaction is complete, acidify the solution to pH 5 with 1M HCl. This will cause the unreacted N-acetyl-(R)-homophenylalanine to precipitate.
-
Filter the mixture through a pad of Celite® to remove the enzyme and the precipitate.
-
The filtrate contains the desired (S)-homophenylalanine. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The collected precipitate of N-acetyl-(R)-homophenylalanine can be racemized and recycled for future resolutions.
-
-
Purification of (S)-Homophenylalanine:
-
The crude (S)-homophenylalanine can be further purified by recrystallization from a water/ethanol mixture to yield a product with high enantiomeric purity.
-
Part 2: Synthesis of a Representative ACE Inhibitor
This section details a generalized synthetic route to a potent ACE inhibitor, using the resolved (S)-homophenylalanine as the starting material. The example provided is an analogue of enalapril, a widely prescribed ACE inhibitor.
Workflow for the Synthesis of an Enalapril Analogue
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of enalapril and its active metabolite enalaprilat in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Chiral Purity Determination of DL-Homophenylalanine: An HPLC-Based Application and Protocol
Introduction: The Significance of Stereoisomerism in Homophenylalanine
DL-Homophenylalanine, a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Structurally similar to phenylalanine but with an additional methylene group in its side chain, the spatial arrangement of its substituents around the chiral center gives rise to two enantiomers: D-Homophenylalanine and L-Homophenylalanine. As is common with chiral molecules, these enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify the individual enantiomers is of paramount importance in drug development, quality control, and metabolic research to ensure the safety and efficacy of the final drug product.
This application note provides a comprehensive guide to the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the underlying principles of chiral recognition on specific stationary phases, present a detailed, field-proven protocol, and discuss the critical parameters that influence enantiomeric resolution.
The Foundation of Separation: Chiral Recognition Mechanisms
The direct separation of enantiomers by HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the chiral selector of the CSP have different stability constants. This difference in interaction energy results in differential retention times, allowing for their separation. For amino acids like homophenylalanine, several types of CSPs have proven effective.
-
Macrocyclic Glycopeptide-Based CSPs: These phases, such as those based on teicoplanin or ristocetin, are particularly well-suited for the separation of underivatized amino acids.[2][3][4] Their complex structures offer a multitude of interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation, which are crucial for resolving the zwitterionic nature of amino acids.[4][5]
-
Pirkle-Type CSPs: These are based on the principle of three-point interaction (π-π interactions, hydrogen bonding, and steric hindrance). While often used for derivatized analytes, they can also be effective for certain underivatized molecules.
-
Ligand-Exchange Chromatography: This technique involves a CSP functionalized with a chiral ligand (e.g., an amino acid) that is complexed with a metal ion, typically copper(II). Enantiomeric resolution is achieved through the formation of transient, diastereomeric ternary complexes between the stationary phase complex and the analyte enantiomers.[6] A notable example is the use of a (D)-penicillamine-based column.[1]
The choice of mobile phase is equally critical. It modulates the interactions between the analyte and the CSP. In reversed-phase mode, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is common. The pH of the aqueous phase can significantly impact the ionization state of both the analyte and the CSP, thereby influencing retention and selectivity.[3] In normal-phase mode, a non-polar solvent like hexane is mixed with a polar modifier such as ethanol or isopropanol.
Experimental Workflow for Chiral Separation
The following diagram illustrates the general workflow for the chiral separation of this compound using HPLC.
Caption: A generalized workflow for the HPLC-based chiral separation of this compound.
Detailed Protocol for Chiral Separation of this compound
This protocol is based on a ligand-exchange chromatography method that has been successfully applied to the enantiomeric analysis of homophenylalanine.[1]
Materials and Reagents
-
This compound standard
-
L-Homophenylalanine and D-Homophenylalanine reference standards
-
HPLC grade acetonitrile
-
HPLC grade water
-
Copper(II) sulfate (CuSO₄), analytical grade
-
Chirex 3126 (D)-penicillamine column (150 x 4.6 mm, 5 µm) or equivalent ligand-exchange chiral column
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Chirex 3126 (D)-penicillamine (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2 mM CuSO₄ in waterB: Acetonitrile85% A : 15% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 40 minutes |
Procedure
-
Mobile Phase Preparation:
-
Prepare a 2 mM aqueous solution of copper(II) sulfate.
-
Mix the aqueous CuSO₄ solution and acetonitrile in an 85:15 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare individual stock solutions of L-Homophenylalanine and D-Homophenylalanine in the mobile phase at a similar concentration to confirm the elution order.
-
Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject the individual D- and L-Homophenylalanine standards to determine their respective retention times and confirm the elution order.
-
Inject the this compound standard solution.
-
Inject the sample solutions to be analyzed.
-
Data Analysis
-
Identify the peaks corresponding to the L- and D-enantiomers in the chromatogram based on the retention times obtained from the individual standard injections.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Expected Results and Troubleshooting
Under the specified conditions, baseline separation of the D- and L-enantiomers of homophenylalanine should be achieved. Based on the cited literature, the expected retention times are approximately 27 minutes for L-Homophenylalanine and 30 minutes for D-Homophenylalanine.[1] A representative chromatogram would show two distinct, well-resolved peaks.
Troubleshooting:
-
Poor Resolution: If the peaks are not well-separated, consider adjusting the mobile phase composition. A slight decrease in the percentage of the organic modifier (acetonitrile) may improve resolution, but will also increase retention times. The column temperature can also be optimized; lower temperatures sometimes enhance enantioselectivity.
-
Peak Tailing: This may be due to secondary interactions with the silica support. Ensure the pH of the mobile phase is appropriate for the analyte and the column. For amino acids, slight adjustments to the pH can improve peak shape.
-
Inconsistent Retention Times: This could indicate a lack of column equilibration or issues with the pump's flow rate consistency. Ensure the column is thoroughly equilibrated before each run and that the pump is functioning correctly.
Chiral Recognition Mechanism on a (D)-Penicillamine Column
The separation on a (D)-penicillamine ligand-exchange column is governed by the formation of diastereomeric ternary complexes.
Caption: Proposed chiral recognition mechanism on a (D)-penicillamine ligand-exchange CSP.
The chiral selector, (D)-penicillamine, is immobilized on the silica support and coordinated with copper(II) ions from the mobile phase. When the racemic mixture of homophenylalanine passes through the column, its enantiomers compete to form ternary complexes with the stationary (D)-penicillamine-Cu²⁺ complex. Due to stereochemical differences, the resulting diastereomeric complexes—[(D)-Pen-Cu-L-HPA] and [(D)-Pen-Cu-D-HPA]—exhibit different thermodynamic stabilities. The less stable complex (in this case, with the L-enantiomer) will dissociate more readily and elute from the column first, while the more stable complex (with the D-enantiomer) will be retained longer.
Conclusion
The chiral separation of this compound by HPLC is a critical analytical technique for ensuring the stereochemical purity of this important pharmaceutical intermediate. By employing a suitable chiral stationary phase, such as a ligand-exchange column, and optimizing the chromatographic conditions, robust and reliable separation of the enantiomers can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this essential analysis in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of L-Homophenylalanine: A Guide for Researchers
Introduction
L-homophenylalanine (L-HPA) is a non-proteinogenic α-amino acid of significant interest to the pharmaceutical industry. It serves as a crucial chiral building block for the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as enalapril, lisinopril, and ramipril, which are widely used in the treatment of hypertension and congestive heart failure.[1][2] Traditional chemical synthesis routes to L-HPA often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents, leading to environmental concerns and challenges in achieving high enantiopurity.[1][3] Biocatalysis, leveraging the inherent stereoselectivity and efficiency of enzymes, presents a compelling green and sustainable alternative for the production of enantiomerically pure L-HPA.[2]
This comprehensive guide provides detailed application notes and protocols for the enzymatic synthesis of L-homophenylalanine, tailored for researchers, scientists, and drug development professionals. We will explore various enzymatic strategies, delving into the mechanistic principles, providing field-proven protocols, and offering insights into process optimization.
I. Transaminase-Catalyzed Asymmetric Synthesis
Transaminases (TAs), particularly aromatic L-amino acid transaminases (AroATs), are highly effective biocatalysts for the asymmetric synthesis of chiral amines and amino acids.[4] They catalyze the transfer of an amino group from a donor molecule (e.g., an amino acid like L-aspartate or L-glutamine) to a keto acid acceptor, in this case, 2-oxo-4-phenylbutyric acid (OPBA), to produce L-homophenylalanine.[5] The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP).[4]
A significant challenge in transaminase-catalyzed reactions is often the unfavorable reaction equilibrium.[4] However, for L-HPA synthesis, its low solubility in aqueous reaction media can be exploited to drive the reaction towards product formation through in-situ precipitation, a phenomenon known as equilibrium-shift.[5]
A. Scientific Principle: Equilibrium Shift by In-Situ Product Crystallization
The synthesis of L-HPA from OPBA and an amino donor is a reversible reaction. As L-HPA is formed, its concentration in the solution increases. Due to its limited solubility (less than 2 mM), L-HPA will start to precipitate out of the solution once its concentration exceeds this threshold.[5] This removal of the product from the solution phase effectively shifts the reaction equilibrium towards the synthesis of more L-HPA, enabling high conversion yields even at high substrate concentrations.[5]
Caption: Transaminase-catalyzed synthesis of L-HPA with in-situ product crystallization.
B. Experimental Protocols
This protocol is adapted from a study utilizing a recombinant aromatic amino acid transaminase from Enterobacter sp.[5]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
L-aspartate
-
Recombinant E. coli cell extract containing overexpressed aromatic amino acid transaminase (AroATEs)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.5)
-
Hydrochloric acid (HCl) for reaction termination and product isolation
-
Cold water for washing
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 8.5), L-aspartate (e.g., 1.2 equivalents to OPBA), and PLP (20 µM).
-
Substrate Addition: To avoid substrate inhibition by OPBA, which can occur at concentrations above 40 mM, intermittent addition of solid-state OPBA is recommended for high-concentration synthesis.[5] For a smaller scale batch reaction, start with a lower concentration (e.g., 100 mM).
-
Enzyme Addition: Initiate the reaction by adding the cell extract containing AroATEs (e.g., 75 U).
-
Reaction Conditions: Incubate the reaction mixture at 37°C with stirring. The formation of a white precipitate of L-HPA should be observed as the reaction progresses.
-
Monitoring the Reaction: Monitor the reaction progress by taking samples periodically and analyzing the concentration of L-HPA and OPBA using HPLC.
-
Reaction Termination and Product Isolation: After the reaction is complete (typically indicated by the consumption of OPBA), terminate the reaction by adding concentrated HCl to lower the pH.[6]
-
Purification: Collect the precipitated L-HPA by filtration. Wash the collected solid with cold water and dry it under a vacuum.[7] This simple pH shift and filtration often yield high-purity L-HPA (>99% ee).[5]
For larger-scale production, a fed-batch approach is often more effective in overcoming substrate inhibition and improving enzyme efficiency.[4] This protocol is based on the work by Schätzle et al., using an α-transaminase from Megasphaera elsdenii.[6]
Materials:
-
2-oxo-4-phenylbutanoic acid (OPBA)
-
L-glutamine (Gln)
-
Whole cells of E. coli expressing the α-transaminase
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (50 mM, pH 8.0)
-
Hydrochloric acid (HCl)
Procedure:
-
Initial Reaction Vessel Setup: In a 500 mL flask, dissolve 30 mM OPBA (0.53 g) and 34.5 mM L-glutamine (0.5 g) in 100 mL of 50 mM phosphate buffer (pH 8.0) containing 5 mM PLP (36 mg).[6]
-
Enzyme Addition: Add 3 g of lyophilized whole cells (with an activity of approximately 3.28 U/mg) to the reaction mixture.[6]
-
Reaction Conditions: Stir the reaction at 700 rpm in a 40°C oil bath.[6]
-
Feed Solution Preparation: In a separate flask, prepare 280 mL of the same phosphate buffer containing 400 mM OPBA (19.96 g) and 480 mM L-glutamine (18.82 g).[6]
-
Fed-Batch Operation: Using a pump, add the feed solution to the reaction vessel at a rate of 10 mL/h over 24 hours.[6]
-
Product Isolation: Upon completion, transfer the reaction suspension to centrifuge tubes and centrifuge at 4000 rpm for 20 minutes at 4°C to separate the solid L-HPA and cell debris from the supernatant.[6]
-
Purification: To the remaining solids, add concentrated hydrochloric acid to dissolve the L-HPA. The cell debris can then be removed by a second centrifugation, and the L-HPA can be recrystallized from the acidic solution by slow evaporation or pH adjustment.[6]
C. Data Presentation
| Method | Enzyme Source | Substrates | Product Titer | Conversion Yield | Enantiomeric Excess (ee) | Reference |
| Batch (Equilibrium-Shift) | Enterobacter sp. AroAT | 2-OPBA, L-Aspartate | High (up to 840 mM substrate) | >94% | >99% | [5] |
| Fed-Batch | Megasphaera elsdenii α-TA | 2-OPBA, L-Glutamine | >18 g isolated | High | Not specified, but enantiopure | [4][6] |
II. Dehydrogenase-Catalyzed Reductive Amination
L-amino acid dehydrogenases (L-AADHs), such as phenylalanine dehydrogenase (PheDH), offer another direct route to L-HPA through the reductive amination of OPBA.[8] This reaction utilizes ammonia as the amino source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.[9]
A critical aspect of this method is the economic infeasibility of using stoichiometric amounts of the expensive cofactor.[10] Therefore, an efficient in-situ cofactor regeneration system is essential for a sustainable process.[11][12]
A. Scientific Principle: Coupled Reaction with Cofactor Regeneration
The synthesis of L-HPA by a dehydrogenase is coupled with a second enzymatic reaction that regenerates the consumed NADH or NADPH. A commonly used and highly effective system for NADH regeneration is the oxidation of formate to carbon dioxide, catalyzed by formate dehydrogenase (FDH).[8][10] This regeneration system is practically irreversible, which helps to drive the main reaction towards product formation.
Caption: Dehydrogenase-catalyzed synthesis of L-HPA with NADH regeneration.
B. Experimental Protocol: Reductive Amination in a Membrane Bioreactor
This protocol outlines a general procedure for L-HPA synthesis using a phenylalanine dehydrogenase coupled with a formate dehydrogenase for NADH regeneration, which can be implemented in a membrane bioreactor for continuous operation and enzyme retention.[8]
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Ammonium formate (serves as both ammonia source and substrate for regeneration)
-
L-phenylalanine dehydrogenase (PheDH)
-
Formate dehydrogenase (FDH)
-
NAD⁺ (catalytic amount)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Membrane bioreactor with an ultrafiltration membrane (e.g., 10 kDa MWCO)
Procedure:
-
Bioreactor Setup: Prepare the membrane bioreactor with the buffer solution.
-
Enzyme and Cofactor Loading: Add PheDH, FDH, and a catalytic amount of NAD⁺ to the reactor. The membrane will retain the enzymes and the cofactor within the reactor.
-
Substrate Feed: Continuously feed a solution of OPBA and ammonium formate in the buffer into the reactor at a controlled flow rate.
-
Reaction Conditions: Maintain the reactor at an optimal temperature (e.g., 30°C) and pH (e.g., 8.0) with gentle agitation.
-
Product Removal: The product, L-HPA, being a small molecule, will pass through the ultrafiltration membrane along with the permeate.
-
Monitoring and Control: Continuously monitor the concentration of L-HPA in the permeate using HPLC. Adjust the substrate feed rate and other parameters to optimize productivity.
-
Product Isolation: Collect the permeate containing L-HPA. The product can be isolated and purified by adjusting the pH to induce precipitation, followed by filtration and washing.[13]
C. Protein Engineering for Improved Dehydrogenase Activity
Wild-type dehydrogenases may not exhibit optimal activity towards non-natural substrates like OPBA. Protein engineering, including directed evolution and site-directed mutagenesis, can be employed to enhance the catalytic efficiency of these enzymes.[14][15] For instance, engineering the NADPH-dependent glutamate dehydrogenase from E. coli has been shown to increase its catalytic efficiency for OPBA by approximately 100-fold.[15]
III. Whole-Cell Biocatalysis for Dynamic Kinetic Resolution
An alternative elegant approach involves the use of whole-cell biocatalysts co-expressing multiple enzymes for a dynamic kinetic resolution process. This method starts from a racemic mixture of N-acyl-D,L-homophenylalanine.
A. Scientific Principle: A Two-Enzyme System
This strategy employs two key enzymes within a single microbial host (e.g., E. coli):
-
L-aminoacylase (LAA): This enzyme stereoselectively hydrolyzes N-acyl-L-homophenylalanine to produce L-homophenylalanine and an acyl group. It is inactive towards the D-enantiomer.[16]
-
N-acylamino acid racemase (NAAAR): This enzyme continuously converts the unreacted N-acyl-D-homophenylalanine into N-acyl-L-homophenylalanine, thus constantly replenishing the substrate for the L-aminoacylase.[16]
This dynamic process allows for the theoretical conversion of 100% of the racemic starting material into the desired L-enantiomer.[16]
Caption: Whole-cell dynamic kinetic resolution for L-HPA synthesis.
B. Experimental Protocol: Whole-Cell Conversion
This protocol is based on the work by Hsu et al., using recombinant E. coli cells expressing L-aminoacylase and N-acylamino acid racemase from Deinococcus radiodurans.[16]
Materials:
-
Racemic N-acetyl-D,L-homophenylalanine (NAc-HPA)
-
Recombinant E. coli cells expressing LAA
-
Recombinant E. coli cells expressing NAAAR
-
Buffer solution (e.g., phosphate buffer)
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strains expressing LAA and NAAAR separately. Harvest the cells by centrifugation and wash them with buffer.
-
Reaction Setup: In a stirred glass vessel, suspend the substrate NAc-HPA in the buffer.
-
Enzyme Addition: Add the whole cells of both recombinant strains to the reaction mixture. The ratio of the two cell types can be adjusted to balance the enzymatic activities, which is crucial for preventing the accumulation of the intermediate N-acyl-L-HPA and maximizing productivity.[16] For example, when the activities of both enzymes were fixed at 3600 U/L, a 99.9% yield was achieved in 1 hour.[16]
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH with stirring.
-
Monitoring and Product Isolation: Monitor the formation of L-HPA by HPLC. Once the reaction is complete, the cells can be removed by centrifugation. The L-HPA in the supernatant can then be purified, for instance, by ion-exchange chromatography or crystallization.
-
Cell Reuse: The whole-cell biocatalysts can be recovered and reused for multiple cycles, enhancing the cost-effectiveness of the process.[16]
IV. Analytical Methods
Accurate and reliable analytical methods are crucial for monitoring reaction progress and determining product purity and yield. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of L-homophenylalanine.
General HPLC Method for L-HPA Quantification:
-
Column: A reversed-phase C18 column (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm) is commonly used.[17]
-
Mobile Phase: A buffered mobile phase, for example, a mixture of sodium acetate buffer and acetonitrile, is often employed.[18] The exact composition and pH will depend on the specific column and separation requirements.
-
Detection: UV detection at a wavelength of 210 nm or 220 nm is suitable for quantifying L-HPA.[13][17]
-
Sample Preparation: Samples from the reaction mixture should be quenched (e.g., with acid), centrifuged to remove enzymes and cell debris, and appropriately diluted before injection.[6]
Chiral HPLC for Enantiomeric Excess (ee) Determination:
-
Column: A chiral column, such as an Astec Chirobiotic T column, is necessary to separate the L- and D-enantiomers of homophenylalanine.[13]
-
Mobile Phase: A typical mobile phase for chiral separation is a mixture of ethanol and water (e.g., 10:90 v/v).[13]
-
Detection: UV detection at 210 nm.[13]
The enantiomeric excess is calculated using the peak areas of the two enantiomers: ee (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100.
V. Conclusion and Future Outlook
Enzymatic methods offer powerful, selective, and sustainable routes for the synthesis of the valuable pharmaceutical intermediate L-homophenylalanine. Transaminase-catalyzed processes, particularly those leveraging in-situ product crystallization, provide a direct and efficient one-step synthesis. Dehydrogenase-based reductive amination, when coupled with an effective cofactor regeneration system, is another highly attractive atom-economical approach. Furthermore, whole-cell biocatalysis employing dynamic kinetic resolution demonstrates the potential of multi-enzyme cascade reactions.
The continued advancement in protein engineering and directed evolution will undoubtedly lead to the development of more robust and efficient enzymes with tailored substrate specificities and improved process stability.[19][20] The integration of these optimized biocatalysts with advanced bioprocess engineering, such as continuous flow systems and membrane bioreactors, will be key to realizing the full industrial potential of enzymatic L-homophenylalanine production.
References
- 1. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids [mdpi.com]
- 10. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Enzymatic cofactor regeneration systems: A new perspective on efficiency assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ProQuest - ProQuest [proquest.com]
- 14. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective synthesis of L-homophenylalanine by whole cells of recombinant Escherichia coli expressing L-aminoacylase and N-acylamino acid racemase genes from Deinococcus radiodurans BCRC12827 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Directed Evolution of a Designer Enzyme Featuring an Unnatural Catalytic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed Evolution of a Designer Enzyme Featuring an Unnatural Catalytic Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of DL-Homophenylalanine as an Internal Standard for Quantitative Mass Spectrometry
An Application Guide by Gemini Scientific
Abstract
Quantitative mass spectrometry (MS) is the cornerstone of modern bioanalysis, demanding the highest levels of accuracy and precision. The use of an internal standard (IS) is a fundamental practice to ensure data integrity by correcting for variations inherent in the analytical workflow.[1][2] While stable isotope-labeled (SIL) standards are often considered the gold standard, their availability or cost can be prohibitive.[3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of DL-Homophenylalanine as a structural analog internal standard. We will explore the theoretical principles of internal standardization, the specific physicochemical properties of this compound that make it a suitable IS, and detailed, field-proven protocols for its implementation in LC-MS/MS workflows.
The Foundational Principle: Why Internal Standards are Non-Negotiable in Quantitative MS
In an ideal analytical world, every sample injection would yield an identical instrument response for a given analyte concentration. In practice, this is never the case. Multiple stages of the analytical process introduce variability that can significantly impact the accuracy and precision of quantification.[1][4] An internal standard is a compound of a known, constant concentration added to every sample, calibrator, and quality control (QC) sample within an analytical batch.[5][6] Its purpose is to mimic the analyte's behavior and experience the same procedural variations.
By calculating the ratio of the analyte's peak area to the IS's peak area, we can normalize these fluctuations.[6] This ratio, rather than the absolute analyte response, is used to construct the calibration curve and quantify unknown samples, thereby correcting for:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are compensated for, as both the analyte and the IS are affected simultaneously.[2][4]
-
Injection Volume Inconsistencies: Minor differences in the volume injected by the autosampler are normalized.
-
Matrix Effects: Variations in ionization efficiency (suppression or enhancement) caused by co-eluting components in the sample matrix will ideally affect the IS and the analyte to a similar degree.[2]
The overarching goal is to ensure that the final calculated concentration is independent of these experimental artifacts, a principle that underpins the reliability of quantitative bioanalysis.[1]
The Choice of Standard: Stable Isotope-Labeled vs. Structural Analogs
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 13C or 2H atoms).[3] SIL standards co-elute with the analyte and exhibit nearly identical chemical and physical properties, providing the most effective correction for matrix effects and extraction recovery.[2][3]
However, when a SIL-IS is not commercially available, is prohibitively expensive, or when an impurity in the SIL-IS interferes with the analyte quantification[7], a structural analog is a robust and widely accepted alternative. A structural analog is a compound with a chemical structure closely related to the analyte but with a different molecular weight that is easily resolved by the mass spectrometer.[8]
This compound serves as an excellent structural analog IS for the analysis of phenylalanine, its derivatives, and other structurally similar amino acids or small molecules.
Profile: this compound as a Structural Analog IS
This compound ((±)-2-Amino-4-phenylbutyric acid) is an amino acid derivative structurally related to phenylalanine, but with an additional methylene group in its side chain.[9] This subtle difference provides the ideal characteristics for its use as an IS.
Physicochemical Properties
The key properties of this compound are summarized below, making it a predictable and reliable standard for LC-MS applications.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [9][10] |
| Average Molecular Weight | 179.22 g/mol | [10] |
| Monoisotopic Mass | 179.094628657 Da | [10][11] |
| Structure | Racemic mixture of D- and L- enantiomers | [9] |
| Appearance | White crystalline solid | [9] |
| Solubility | Soluble in water | [9] |
Rationale for Use
The selection of this compound is based on sound scientific reasoning:
-
Structural Similarity: Its structure closely mimics that of phenylalanine, suggesting it will behave similarly during sample extraction and chromatographic separation.
-
Distinct Mass: Its molecular weight (179.22 g/mol ) is sufficiently different from phenylalanine (165.19 g/mol ) to be easily distinguished by a mass spectrometer, preventing cross-talk or interference.[12]
-
Chromatographic Behavior: It typically elutes near the analyte of interest on reverse-phase columns, ensuring it is subjected to similar matrix effects.
-
Commercial Availability & Cost: It is readily available in high purity at a lower cost than custom-synthesized SIL standards.
-
Chemical Stability: As an amino acid, it possesses good chemical stability in standard solvents used for sample preparation and LC-MS analysis.[8]
Experimental Protocols and Workflow
This section provides detailed, step-by-step methodologies for incorporating this compound into a quantitative workflow.
Workflow Overview
The general workflow for using an internal standard is a critical, self-validating system. The IS must be introduced as early as possible to account for the maximum number of procedural variables.[4]
Caption: Workflow for IS addition and analysis.
Protocol: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound.
Materials:
-
This compound (≥98% purity)
-
Methanol (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound powder. b. Transfer the powder to a 10 mL volumetric flask. c. Add ~7 mL of 50:50 Methanol/Water to dissolve the powder completely. Use sonication if necessary. d. Allow the solution to return to room temperature. e. Add 50:50 Methanol/Water to the 10 mL mark. Cap and invert the flask 15-20 times to ensure homogeneity. f. Store at -20°C. This stock is typically stable for several months.
-
Working Internal Standard Solution (ISWS) (e.g., 100 ng/mL): a. Perform serial dilutions from the Primary Stock Solution. b. For example, to make a 100 ng/mL ISWS, pipette 10 µL of the 1 mg/mL stock into a 100 mL volumetric flask. c. Dilute to the mark with the appropriate sample preparation solvent (e.g., the solvent used for protein precipitation, like acetonitrile or methanol). d. This ISWS is the solution that will be added directly to the samples. Prepare fresh or store at 2-8°C for short-term use.
Causality: Preparing a concentrated primary stock in a stable solvent minimizes degradation and weighing errors. The working solution is prepared in the sample processing solvent to ensure compatibility and consistency during the spiking step.
Protocol: Sample Preparation and Spiking
Objective: To efficiently extract the analyte and consistently add the IS. This example uses a protein precipitation method for plasma samples.
Procedure:
-
Label microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of the appropriate sample (plasma, calibrator, etc.) into its labeled tube.
-
Add 150 µL of the ISWS (100 ng/mL in acetonitrile) to every tube .
-
Note: The ratio of precipitation solvent to sample is typically 3:1. This should be optimized during method development.
-
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject the supernatant into the LC-MS/MS system.
Causality: Adding the IS in the precipitation solvent ensures that it is present from the earliest stage of sample cleanup.[4] This single, consistent addition step is critical for the IS to effectively track and correct for any subsequent volumetric transfer errors or analyte loss.
Protocol: Example LC-MS/MS Method Parameters
Objective: To achieve chromatographic separation and sensitive detection of the analyte and this compound. These are starting parameters and must be optimized for the specific analyte and instrumentation.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 min | Generic gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amino acids ionize well in positive mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides selectivity and sensitivity. |
Example MRM Transitions:
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Phenylalanine (Analyte) | 166.1 | 120.1 | 15 |
| This compound (IS) | 180.1 | 134.1 | 15 |
Note: Precursor and product ions must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Processing and System Suitability
The relationship between the analyte, the IS, and the calibration curve is the core of the quantification process.
Caption: Data processing logic for IS quantification.
Calibration Curve Construction
A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the analyte for each calibrator standard. A linear regression with a weighting factor (commonly 1/x or 1/x²) is applied to the data. The R² value should be >0.99 for a reliable curve.
System Suitability: Monitoring IS Response
A critical validation step is to monitor the absolute peak area of the this compound IS across the entire analytical run.
-
Expectation: The IS area should be consistent across all calibrators, QCs, and unknown samples.
-
Acceptance Criteria: Typically, the coefficient of variation (%CV) of the IS peak area should be within ±20-30% across the batch.
-
Interpretation: Significant drift or erratic IS response can indicate a problem with sample preparation, instrument stability, or severe, non-uniform matrix effects. This provides a diagnostic tool to assess the validity of the run.[1]
Conclusion
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. iroatech.com [iroatech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 10. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-Phenylalanine [webbook.nist.gov]
Application Notes & Protocols: DL-Homophenylalanine in Protein Engineering and Modification
Foundational Concepts: Beyond the Canonical 20 Amino Acids
The central dogma of molecular biology outlines a elegantly simple yet profoundly powerful system for life, built upon a set of just twenty canonical amino acids. However, the field of protein engineering seeks to expand this natural toolkit. By introducing non-canonical amino acids (ncAAs) with novel chemical functionalities, we can imbue proteins with new capabilities, create sophisticated molecular probes, and develop next-generation biotherapeutics.[]
DL-Homophenylalanine (hPhe), a structural analog of phenylalanine featuring an additional methylene group in its side chain, stands as a versatile scaffold in this expanded alphabet.[2] While L-homophenylalanine is a well-established chiral building block for synthesizing blockbuster angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Ramipril, its application within protein engineering is far more nuanced and powerful.[3][4][5] This guide explores the methodologies for incorporating hPhe and its functionalized derivatives into proteins and details their downstream applications.
The core technology enabling this is the expansion of the genetic code.[6] This involves repurposing a codon, typically the amber stop codon (UAG), to encode the ncAA of interest. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[7][8] This engineered synthetase specifically recognizes the desired ncAA (e.g., an hPhe derivative) and charges its cognate, engineered tRNA. The charged tRNA then delivers the ncAA to the ribosome in response to the UAG codon, allowing for its site-specific insertion into the growing polypeptide chain.[9][10]
The Core Workflow: Site-Specific Incorporation of hPhe Derivatives
The successful incorporation of an ncAA is a multi-step process that requires careful planning and execution. The principle of orthogonality is paramount: the engineered aaRS must not recognize any endogenous amino acids or tRNAs, and the engineered tRNA must not be charged by any endogenous synthetases.[7] This ensures that the ncAA is incorporated only at the intended UAG codon.
References
- 2. (S)-2-amino-4-phenylbutanoic acid | C10H13NO2 | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of DL-Homophenylalanine in Biological Samples
Introduction
DL-Homophenylalanine (Hphe) is a non-proteinogenic amino acid, structurally similar to the essential amino acid phenylalanine but with an additional methylene group in its side chain.[1][2] It is a key chiral building block in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors.[3] The presence and concentration of this compound and its individual enantiomers in biological matrices can be of significant interest in pharmacokinetic studies, drug metabolism research, and in the investigation of metabolic pathways. This application note provides a comprehensive guide with detailed protocols for the quantification of this compound in biological samples, such as plasma and urine, using state-of-the-art analytical techniques.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the rationale behind methodological choices, ensuring robust and reliable quantification. All protocols are designed to be self-validating systems, grounded in established bioanalytical method validation guidelines from regulatory bodies like the FDA and EMA.[1][4]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| UV Absorbance | Expected to be similar to Phenylalanine (λmax ≈ 198 nm, 258 nm) | [5][6][7][8] |
Analytical Workflow Overview
A successful bioanalytical workflow for this compound quantification involves several key stages, from sample collection to data interpretation. Each step must be carefully considered and optimized to ensure accuracy and precision.
Caption: General workflow for the quantification of this compound.
Part 1: Sample Preparation Protocol
The primary challenge in analyzing amino acids in biological fluids is the presence of a complex matrix, particularly high concentrations of proteins, which can interfere with analysis and damage analytical columns.[9][10] Protein precipitation is a simple and effective method for sample cleanup.[11]
Protocol 1: Protein Precipitation for Plasma/Serum Samples
Objective: To remove proteins from plasma or serum samples prior to instrumental analysis.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) stock solution (e.g., stable isotope-labeled homophenylalanine, if available, or a structurally similar compound)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g and 4°C)
-
Pipettes and tips
Procedure:
-
Thaw Samples: Thaw frozen plasma/serum samples on ice.
-
Aliquoting: Pipette 100 µL of the plasma/serum sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each sample, calibrator, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and effectively compensates for matrix effects and variability during sample preparation and injection.[10][12][13]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Collection: Carefully pipette the supernatant into a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Causality and Trustworthiness: The use of a 3:1 ratio of cold acetonitrile is a well-established method for efficient protein precipitation.[9] Centrifugation at high speed and low temperature ensures a compact pellet and minimizes enzymatic degradation. Spiking with an internal standard at the beginning of the process is crucial for accurate quantification, as it accounts for any analyte loss during the subsequent steps.[14][15]
Part 2: Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and whether the separation of enantiomers is necessary. LC-MS/MS is the gold standard for high sensitivity and specificity. HPLC-UV offers a more accessible alternative, while GC-MS requires derivatization but can provide excellent resolution.
Method 1: LC-MS/MS for High-Sensitivity Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its superior sensitivity and selectivity.[11][16]
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention of polar compounds like amino acids without derivatization.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and decreasing over time.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 180.1 -> Product ion (Q3) m/z 91.1 (corresponding to the tropylium ion from the phenylalkyl side chain).[17] Other potential product ions include m/z 134 and 117.[2]
-
Internal Standard: The transition for the stable isotope-labeled IS should be determined (e.g., for D5-Homophenylalanine, Q1 m/z 185.1 -> Q3 m/z 96.1).
-
-
Collision Energy (CE) and other source parameters: These must be optimized for the specific instrument to maximize signal intensity for the selected transitions.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 180.1 | 91.1 | 50 | Optimized (e.g., 15-25) |
| This compound (Qualifier) | 180.1 | 134.1 | 50 | Optimized (e.g., 10-20) |
| Internal Standard (IS) | To be determined | To be determined | 50 | Optimized |
Causality and Trustworthiness: HILIC chromatography provides robust retention for polar analytes like homophenylalanine.[17] The use of MRM significantly enhances selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise from the complex biological matrix.[18][19][20] Optimizing collision energy for each transition is critical for achieving maximum sensitivity.[21]
Method 2: HPLC-UV for Routine Analysis
For applications where the high sensitivity of MS is not required, HPLC with UV detection provides a cost-effective and robust alternative.[9]
Protocol 3: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 258 nm, based on the expected absorbance of the phenyl group.[5]
Causality and Trustworthiness: A C18 column provides good retention for moderately nonpolar compounds. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to more consistent retention times. Detection at 258 nm offers reasonable selectivity for aromatic amino acids. However, this method is less selective than LC-MS/MS and may be prone to interferences from other UV-absorbing compounds in the sample.
Method 3: Chiral Separation of D- and L-Homophenylalanine
In many pharmacological and metabolic studies, it is crucial to quantify the individual enantiomers of a chiral compound. This can be achieved using chiral HPLC.
Protocol 4: Chiral HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column. Common types include those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or polysaccharide derivatives.[4][22]
-
Mobile Phase: The mobile phase composition is highly dependent on the chosen chiral column and can be either normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water or buffer).[4][23][24] Method development is required to optimize the separation.
-
Flow Rate, Injection Volume, Temperature, and Detection: Similar to the achiral HPLC-UV method, but optimized for the specific chiral separation.
Causality and Trustworthiness: Chiral stationary phases create a chiral environment where the two enantiomers of homophenylalanine form transient diastereomeric complexes with different stabilities, leading to different retention times and enabling their separation.[22] The choice of CSP and mobile phase is critical and must be empirically determined.
Method 4: GC-MS Analysis following Derivatization
Gas chromatography requires analytes to be volatile and thermally stable. Amino acids, being zwitterionic and non-volatile, must be derivatized prior to GC-MS analysis.[25][26][27]
Caption: Workflow for GC-MS analysis requiring a derivatization step.
Protocol 5: Silylation and GC-MS Analysis
Objective: To convert non-volatile homophenylalanine into a volatile derivative for GC-MS analysis.
Materials:
-
Dried supernatant from sample preparation.
-
Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).[28] MTBSTFA derivatives are generally more stable.[26]
-
Acetonitrile or Pyridine (GC grade).
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Drying: Ensure the sample extract is completely dry.
-
Reagent Addition: Add 50 µL of acetonitrile and 50 µL of MSTFA (or MTBSTFA) to the dried sample.
-
Heating: Cap the vial tightly and heat at 70-100°C for 30-60 minutes to facilitate the derivatization reaction.[26]
-
Cooling: Allow the vial to cool to room temperature.
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300°C).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode for initial identification or Selected Ion Monitoring (SIM) for targeted quantification.
Causality and Trustworthiness: Derivatization with silylating agents replaces the active hydrogens on the amine and carboxylic acid groups with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[26][29] This increases the volatility and thermal stability of homophenylalanine, allowing it to be analyzed by GC. The resulting mass spectra will have characteristic fragmentation patterns that can be used for identification and quantification.
Part 3: Method Validation
Any quantitative bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines.[1][4][17][23][30]
Key Validation Parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with an appropriate regression model should be established.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, endogenous components of the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Conclusion
The quantification of this compound in biological samples can be successfully achieved using a variety of analytical techniques. The choice of method depends on the specific requirements of the study, including sensitivity, selectivity, and the need for chiral separation. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for trace-level quantification. Proper sample preparation and rigorous method validation are paramount to obtaining accurate and reliable data that can withstand scientific and regulatory scrutiny.
References
- 1. CAS 1012-05-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Homophenylalanine Biosynthetic Genes from the Cyanobacterium Nostoc punctiforme PCC73102 and Application to Its Microbial Production by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]
- 6. UV absorbance spectra of the three aromatic amino acids, phenylalanine, tryptophan, and tyrosine [www3.nd.edu]
- 7. UV Spectral Properties of Phenylalanine Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 12. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. csfarmacie.cz [csfarmacie.cz]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. D-Homophenylalanine | C10H13NO2 | CID 6950302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of DL-Homophenylalanine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-proteinogenic amino acid DL-Homophenylalanine (DL-Hphe) into their peptide sequences. The bulky and hydrophobic nature of the DL-Hphe side chain presents unique solubility challenges, both for the monomer itself and for the growing peptide chain. This can lead to issues such as poor coupling efficiency, on-resin aggregation, and difficulties in purification.
This document provides in-depth troubleshooting guides, step-by-step protocols, and a frequently asked questions (FAQ) section to help you navigate these challenges and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-DL-Homophenylalanine-OH won't fully dissolve in DMF. What should I do?
A1: This is a common issue due to the hydrophobicity of the homophenylalanine side chain. First, ensure your DMF is high-purity and anhydrous, as water can decrease solubility. Gentle warming and sonication can help. If solubility is still poor, consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties for hydrophobic molecules.[1][2] For particularly stubborn cases, a small amount of dimethyl sulfoxide (DMSO) can be added as a co-solvent, but be mindful of its compatibility with downstream processes.[3]
Q2: I'm seeing a positive Kaiser test after a long coupling time for DL-Hphe. What's happening?
A2: A persistent positive Kaiser test indicates incomplete coupling. This is likely due to a combination of steric hindrance from the bulky Hphe side chain and potential on-resin aggregation of the growing peptide chain.[4][5] The hydrophobic peptide sequence may be folding on itself, blocking access to the N-terminus. Simply extending the coupling time may not be sufficient. You should consider using a more powerful coupling reagent, such as HATU or COMU, and performing a double coupling.[6]
Q3: My crude peptide containing DL-Hphe is very difficult to purify by RP-HPLC due to poor solubility in the mobile phase.
A3: Hydrophobic peptides often precipitate on the HPLC column or exhibit poor peak shape.[6] To address this, dissolve the crude peptide in a strong organic solvent like DMSO, or even hexafluoroisopropanol (HFIP), before diluting it with your initial mobile phase (e.g., water/acetonitrile with 0.1% TFA).[7][8] Additionally, you can try increasing the column temperature (e.g., to 40-50°C) or using a column with a less hydrophobic stationary phase, such as C4 instead of C18.[6]
Q4: Can I use microwave-assisted peptide synthesis (SPPS) for a sequence containing DL-Hphe?
A4: Yes, microwave-assisted SPPS is highly effective for difficult couplings, including those involving sterically hindered amino acids like DL-Hphe.[4] The microwave energy can accelerate the reaction and help to disrupt on-resin aggregation, leading to a more efficient synthesis. However, be cautious with temperature control to minimize the risk of racemization.[4]
In-Depth Troubleshooting Guides
Guide 1: Poor Solubility of the Fmoc-DL-Homophenylalanine-OH Monomer
The initial step of dissolving the amino acid monomer is critical for a successful coupling reaction. The increased hydrophobicity of the Fmoc group combined with the bulky benzyl side chain of homophenylalanine can make solubility in standard solvents like DMF challenging.
Troubleshooting Workflow for Monomer Solubility
Caption: Decision workflow for dissolving Fmoc-DL-Hphe-OH.
Solvent System Comparison
| Solvent System | Properties & Rationale | Recommendation |
| DMF (N,N-Dimethylformamide) | Standard SPPS solvent. May be insufficient for highly hydrophobic amino acids. Can break down to form dimethylamine, which can cause premature Fmoc deprotection.[2] | Start with high-purity DMF. If issues persist, move to a stronger solvent. |
| NMP (N-Methyl-2-pyrrolidone) | More polar and a better solvent for hydrophobic peptides and amino acids than DMF.[1][2] Often improves coupling yields. | Recommended as the first alternative to DMF for improved solubility and solvation of the peptide-resin complex.[4] |
| DMF/DCM/NMP (1:1:1) | A "magic mixture" that can improve solvation and disrupt secondary structures.[4] | Useful for both monomer dissolution and on-resin coupling steps when aggregation is suspected. |
| DMF with 1M LiCl | The addition of a chaotropic salt like LiCl can disrupt hydrogen bonding and aggregation, improving solvation.[9] | An effective strategy for severe aggregation issues, can be used during the coupling step. |
Guide 2: On-Resin Aggregation and Incomplete Coupling
During SPPS, as the peptide chain elongates, hydrophobic sequences containing residues like DL-Hphe have a tendency to self-associate through intermolecular hydrogen bonds. This leads to aggregation, causing the resin to shrink and preventing reagents from accessing the N-terminus of the growing peptide.[5]
Conceptual Diagram of Peptide Aggregation
Caption: On-resin peptide aggregation driven by hydrophobic interactions.
Strategies to Overcome Aggregation & Poor Coupling
-
High-Power Coupling Reagents: Standard activating reagents may be insufficient. Switch to more potent uronium/phosphonium salt reagents.[4]
-
HATU/HBTU: Form highly reactive OAt/OBt esters. HATU is generally considered more efficient.[4]
-
COMU: Shows excellent coupling efficiency and is more soluble in a wider range of solvents.[10]
-
Acyl Fluorides: For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be highly effective due to the small size of the fluoride leaving group.[10][11]
-
-
Double Coupling: After the first coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-DL-Hphe-OH. This is a common and effective method to drive the reaction to completion.[4][12]
-
Incorporate Structure-Breaking Residues: To disrupt the formation of secondary structures that lead to aggregation, consider incorporating pseudoproline dipeptides or an Hmb-protected amino acid every 6-8 residues in your sequence, if the sequence allows.[6][9] These residues introduce a "kink" in the peptide backbone, preventing aggregation.[5]
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can provide the energy needed to overcome the activation barrier and disrupt hydrogen bonding.[4]
Experimental Protocols
Protocol 1: Difficult Coupling Cycle for Fmoc-DL-Hphe-OH
This protocol is designed for situations where a standard coupling cycle fails, as indicated by a positive Kaiser test.
-
Resin Preparation: After the deprotection of the previous amino acid and subsequent DMF washes, ensure the resin is well-swollen in NMP.
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-DL-Hphe-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.[6]
-
Allow the solution to pre-activate for 2 minutes.
-
-
First Coupling:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 1-2 hours at room temperature. For microwave synthesis, a typical method would be 5 minutes at 75°C.[1]
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
-
Second Coupling (if Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin with NMP (3 x 1 min).
-
Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
-
Final Wash:
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.[6]
-
Protocol 2: Test Cleavage and HPLC Analysis
When dealing with a difficult sequence, it is highly recommended to perform a small-scale test cleavage to monitor the synthesis progress.[9]
-
Sample Collection: After a difficult coupling (e.g., the incorporation of DL-Hphe), remove a small sample of the peptide-resin (approx. 5-10 mg) from the reaction vessel.
-
Drying: Wash the resin sample with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).[6]
-
Add approximately 200 µL of the cleavage cocktail to the dried resin in a microcentrifuge tube.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze by LC-MS to confirm the mass of the desired product and identify any deletion sequences resulting from incomplete coupling.
-
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting poor resolution in chiral HPLC of DL-Homophenylalanine
Welcome to our dedicated support center for troubleshooting the chiral High-Performance Liquid Chromatography (HPLC) separation of DL-Homophenylalanine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the resolution of homophenylalanine enantiomers.
Troubleshooting Guide: Poor Resolution
Poor resolution in the chiral separation of this compound can manifest as co-eluting peaks, significant peak overlap, or broad, poorly defined peaks. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Complete Co-elution or No Separation
Primary Cause: The fundamental cause of no separation is the lack of differential interaction between the enantiomers and the chiral stationary phase (CSP). This often points to a suboptimal choice of CSP or mobile phase.
Troubleshooting Steps:
-
Verify CSP Selection: The choice of CSP is the most critical factor in chiral separations.[1][2] For amino acids like homophenylalanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.[3][4]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used.[1]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin): These are particularly successful for resolving underivatized amino acids due to their ionic groups, which interact well with the zwitterionic nature of amino acids.[3][4]
-
Action: If you are not using a CSP known to be effective for amino acids, consider screening different types of chiral columns.
-
-
Optimize Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.[5][6]
-
Normal-Phase vs. Reversed-Phase: Both modes can be employed. Reversed-phase is often preferred for its compatibility with mass spectrometry.[1]
-
Mobile Phase Additives: For amino acids, acidic or basic additives are crucial for controlling ionization and improving peak shape and resolution.[1][7]
-
Action: Systematically vary the concentration and type of mobile phase additives. For homophenylalanine, starting with a reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water) with a small amount of acid is a good starting point.[1]
-
Issue 2: Partial Overlap or Poor Resolution (Rs < 1.5)
Primary Cause: While some chiral recognition is occurring, the conditions are not optimized to achieve baseline separation. This can be due to factors affecting efficiency (peak width) or selectivity (peak separation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Fine-Tune Mobile Phase Composition:
-
Organic Modifier Percentage: Small changes in the percentage of the organic modifier (e.g., acetonitrile, methanol) can significantly impact selectivity.
-
Type of Organic Modifier: Switching between methanol and acetonitrile can alter selectivity due to different interactions with the CSP.
-
Action: Methodically adjust the organic modifier concentration in 2-5% increments. If resolution is still poor, try a different organic solvent.
-
-
Optimize Flow Rate:
-
Impact on Efficiency: Chiral stationary phases often exhibit lower efficiency than achiral phases. Slower flow rates generally increase the time for enantiomers to interact with the CSP, leading to better resolution.[1]
-
Van Deemter Equation: Most chiral separations operate in a region of the Van Deemter curve where lower flow rates lead to higher efficiency.
-
Action: If your initial flow rate is 1.0 mL/min, try reducing it to 0.8 mL/min and then 0.5 mL/min to observe the effect on resolution.[1]
-
-
Adjust Column Temperature:
-
Thermodynamic Effects: Temperature influences the thermodynamics of the chiral recognition process.[5][8] The effect can be complex; sometimes increasing temperature improves resolution, while other times decreasing it is beneficial.[8]
-
Action: If your system has a column thermostat, screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[5][9]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
Primary Cause: Poor peak shape is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or issues with the sample solvent or column health.[10]
Troubleshooting Steps:
-
Check Mobile Phase pH and Ionic Strength: For zwitterionic compounds like homophenylalanine, the mobile phase pH is critical to control the ionization state of the amino and carboxylic acid groups.[10]
-
Action: Ensure your mobile phase additives are appropriate to maintain a consistent pH. Increasing the buffer concentration can sometimes help mask active sites on the silica support that cause tailing.[10]
-
-
Evaluate Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.[10]
-
Action: Whenever possible, dissolve the sample in the mobile phase.
-
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape.[1][11]
-
Avoid Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.[1]
-
Action: Reduce the injection volume or the concentration of your sample.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is best for separating this compound?
A1: There is no single "best" CSP, as the optimal choice can be application-specific. However, good starting points for underivatized amino acids like homophenylalanine are:
-
Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin-based columns): These are often highly effective due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.) with zwitterionic molecules.[3][4]
-
Polysaccharide-based CSPs (e.g., Chiralpak series): These are broadly applicable and should be included in a column screening strategy.[12][13]
Q2: How do temperature and flow rate affect the separation?
A2: Both are critical parameters for optimization.
-
Temperature: Affects the thermodynamics of interaction. The relationship between temperature and resolution (Rs) can be non-linear. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.[5][8][9]
-
Flow Rate: Primarily affects column efficiency. Due to the complex nature of chiral stationary phases, slower flow rates (e.g., 0.2-0.8 mL/min) often lead to sharper peaks and better resolution.[1]
| Parameter | General Effect on Resolution | Rationale |
| Decreasing Flow Rate | Increases Resolution | Increases interaction time with the CSP, improving efficiency. |
| Varying Temperature | Unpredictable | Alters the thermodynamics of chiral recognition; can increase or decrease resolution.[8] |
Q3: My retention times are drifting. What could be the cause?
A3: Retention time instability is often due to:
-
Inadequate Column Equilibration: Chiral columns, especially with mobile phase additives, can require longer equilibration times. Ensure a stable baseline before injecting.[7][10]
-
Mobile Phase Instability: Ensure the mobile phase is well-mixed, degassed, and that the composition is not changing over time (e.g., due to evaporation of a volatile component).
-
Column Contamination: Adsorption of sample components can change the stationary phase chemistry over time.[11] Regular column flushing is recommended.
Q4: Do I need to derivatize my homophenylalanine sample?
A4: Not necessarily. Modern macrocyclic glycopeptide and some polysaccharide-based CSPs can separate underivatized amino acids directly.[3] Derivatization adds an extra step and potential for impurities. Direct analysis is often preferred if a suitable CSP and mobile phase can be found.[3]
Experimental Protocols
Protocol 1: Initial Screening on a Teicoplanin-Based CSP
This protocol provides a starting point for method development.
-
System Preparation:
-
Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mobile phase of 80:20 (v/v) Methanol:Water with 0.1% Formic Acid.
-
Degassing: Sonicate the mobile phase for 15 minutes.
-
-
Column Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (at least 30-60 minutes).
-
Set the column temperature to 25 °C.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the separation under isocratic conditions.
-
Detect eluting peaks at an appropriate UV wavelength (e.g., 210 nm).
-
-
Evaluation:
-
Assess the chromatogram for any separation of the enantiomers. If partial separation is observed, proceed with the optimization steps outlined in the troubleshooting guide.
-
Caption: Experimental workflow for initial screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. researchgate.net [researchgate.net]
Improving yield and purity of enzymatic L-homophenylalanine synthesis
Technical Support Center: Enzymatic L-Homophenylalanine Synthesis
Welcome to the technical support center for the enzymatic synthesis of L-homophenylalanine (L-HPA). L-HPA is a critical non-proteinogenic amino acid used as a precursor for several blockbuster pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like enalapril and ramipril.[1][2][3][4] Biocatalytic methods offer a greener, more efficient, and highly stereoselective alternative to traditional chemical synthesis.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their L-HPA synthesis, focusing on improving both yield and purity. It is structured to provide quick answers through FAQs and in-depth solutions via a detailed troubleshooting guide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for L-HPA synthesis?
A1: The most common and industrially relevant enzymatic routes are:
-
Transamination: This involves the transfer of an amino group from a donor molecule (e.g., L-aspartate, L-glutamine) to the keto acid precursor, 2-oxo-4-phenylbutanoic acid (2-OPBA), catalyzed by a transaminase (TA) or aminotransferase (AT).[1][5] This is a highly efficient one-step method.
-
Reductive Amination: This route uses a dehydrogenase, such as Phenylalanine Dehydrogenase (PheDH), to catalyze the amination of 2-OPBA in the presence of ammonia and a reduced cofactor (NADH).[6] This process requires a cofactor regeneration system.[6][7]
-
Other Routes: Less common methods include those using hydantoinase/carbamoylase pathways or phenylalanine ammonia lyases (PALs).[2][8][9]
Q2: Why is my reaction equilibrium so unfavorable?
A2: Transaminase-catalyzed reactions are often equilibrium-limited, meaning the forward and reverse reactions can proceed at similar rates, preventing full conversion of the substrate.[1][10] To drive the reaction towards product formation, several strategies are employed, such as using a high concentration of the amine donor, removing a co-product, or exploiting the low solubility of the L-HPA product.[5][10]
Q3: What is the role of Pyridoxal-5'-phosphate (PLP)?
A3: PLP is an essential cofactor for all transaminases.[10][11] It acts as an intermediate carrier of the amino group, first accepting it from the amine donor to become pyridoxamine-5'-phosphate (PMP) and then transferring it to the keto acid acceptor (2-OPBA) to form L-HPA, regenerating PLP in the process.[10][11] Insufficient PLP concentration can be a rate-limiting factor.
Q4: How can I easily separate my L-HPA product from the reaction mixture?
A4: L-HPA has very low solubility in aqueous solutions, especially between pH 2 and 10.[1][5][12] This property is highly advantageous as the product often crystallizes or precipitates directly from the reaction medium as it is formed.[1][5] This in situ product removal not only simplifies purification (often requiring just filtration and washing) but also helps to drive the reaction equilibrium forward, increasing the overall yield.[1][5] Final purification can be achieved by adjusting the pH to dissolve the L-HPA and then recrystallizing.[5]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues. For each problem, we outline potential causes, provide diagnostic steps, and recommend validated solutions.
Problem 1: Low Final Yield or Incomplete Conversion (<90%)
A low yield is one of the most common challenges. The root cause can often be traced back to reaction equilibrium, enzyme performance, or substrate issues.
Caption: General workflow for troubleshooting low L-HPA yield.
-
Why it happens: As mentioned, transaminase reactions are reversible.[10] If the concentrations of products (L-HPA and the keto acid co-product) build up, the reverse reaction rate increases until it matches the forward rate, halting net product formation.
-
Diagnostic Steps:
-
Monitor a time-course experiment. If the reaction starts quickly but plateaus at <95% conversion, equilibrium is the likely culprit.
-
Set up a reverse reaction using pure L-HPA and the co-product as starting materials. If you can detect the formation of 2-OPBA, the reaction is reversible under your conditions.
-
-
Solutions:
-
Increase Amine Donor Concentration: Use a molar excess (e.g., 1.2 to 2.0 equivalents) of the amine donor relative to the 2-OPBA substrate. This shifts the equilibrium towards the products according to Le Châtelier's principle.
-
Employ an Equilibrium-Shifting Co-Product System:
-
L-Glutamine as Amine Donor: When L-glutamine donates its amino group, the resulting co-product, α-ketoglutaramate, spontaneously cyclizes to form 2-hydroxy-5-oxoproline.[13] This irreversible cyclization removes the co-product from the equilibrium, effectively pulling the reaction to completion.[1][13]
-
Isopropylamine as Amine Donor: The co-product is acetone, which can be removed by gentle sparging with an inert gas (N₂) or under a partial vacuum if the enzyme is sufficiently stable.
-
-
Leverage In Situ Product Crystallization: L-HPA has low aqueous solubility.[1][5] As it forms, it will precipitate out of the solution, removing itself from the equilibrium.[1][5] Ensure your reaction buffer and pH are in a range that promotes this precipitation (typically pH 5-8).
-
-
Why it happens: High concentrations of the substrate (2-OPBA) or the product (L-HPA) can bind to the enzyme in a non-productive manner, effectively blocking the active site and reducing the catalytic rate.[1][5] Studies have shown that 2-OPBA can cause significant substrate inhibition at concentrations above 40-100 mM.[5][13]
-
Diagnostic Steps:
-
Run a series of initial rate experiments with a fixed enzyme concentration and varying 2-OPBA concentrations (e.g., 10 mM to 300 mM).
-
Plot the initial reaction rate against the substrate concentration. If the rate increases initially and then drops at higher concentrations, you have confirmed substrate inhibition.
-
-
Solutions:
-
Fed-Batch Strategy: Instead of adding all the 2-OPBA at the beginning, start with a low concentration (e.g., 30-50 mM) and feed the remaining substrate over time.[1][2][13] This maintains a low, non-inhibitory concentration of 2-OPBA while allowing the total product concentration to accumulate. A fed-batch process has been demonstrated to be a highly viable option for gram-scale synthesis.[1][13]
-
Enzyme Engineering: If available, screen different transaminase variants. Some enzymes may have a higher tolerance to substrate inhibition.[5]
-
-
Why it happens: The enzyme may be denatured by the reaction conditions (pH, temperature), degraded over the reaction time, or simply added in insufficient quantity.
-
Diagnostic Steps:
-
Perform an Enzyme Activity Assay: Before starting the main reaction, confirm the activity of your enzyme batch using a standardized assay. This ensures your starting material is active.
-
Assess Stability: Incubate the enzyme under your proposed reaction conditions (pH, temperature, buffer, with and without substrates) for the full reaction duration. Take samples at different time points and measure the residual activity. A significant drop indicates instability.
-
-
Solutions:
-
Optimize Reaction Conditions: Conduct a screen for optimal pH and temperature. Many transaminases and dehydrogenases used for L-HPA synthesis work well between pH 8.0-8.5 and 30-40°C.[2][13]
-
Increase Enzyme Loading: If the enzyme is stable but the reaction is slow, increasing the catalyst loading (e.g., from 5% to 10% w/w) can increase the overall rate.
-
Immobilization: Consider immobilizing the enzyme on a solid support. This can often enhance stability and allows for easier catalyst recycling.
-
Problem 2: Low Purity or Significant Byproduct Formation
High purity (>99% ee, >98% chemical purity) is critical for pharmaceutical applications. Impurities can arise from the substrate, side reactions, or the enzyme preparation itself.
Caption: Interconnected factors influencing L-HPA synthesis purity and yield.
-
Why it happens: While most transaminases and dehydrogenases are highly stereoselective, low enantiomeric excess (%ee) can occur if the enzyme has some activity towards producing the D-enantiomer or if a contaminating enzyme (e.g., a racemase) is present in a whole-cell or crude lysate preparation.
-
Diagnostic Steps:
-
Chiral HPLC Analysis: This is the gold standard for determining %ee. Ensure your analytical method can resolve D- and L-homophenylalanine.[13]
-
Test Enzyme Specificity: If possible, test the enzyme with a prochiral substrate known to produce a product with >99% ee to confirm the enzyme's intrinsic selectivity.
-
-
Solutions:
-
Enzyme Selection: Screen for a more selective enzyme. S-selective ("anti-Prelog") transaminases are required for L-amino acid synthesis.
-
Purify the Enzyme: If using a crude lysate, purifying the target enzyme can remove contaminating activities.
-
Reaction Conditions: In rare cases, extreme pH or temperature can relax an enzyme's stereoselectivity. Ensure you are operating within the enzyme's optimal range.
-
-
Why it happens: Impurities can originate from the 2-OPBA starting material or be generated through side reactions, such as the degradation of substrates or cofactors.
-
Diagnostic Steps:
-
Analyze Starting Materials: Run an HPLC or LC-MS analysis on your 2-OPBA and amine donor to check for pre-existing impurities.[14]
-
LC-MS Analysis of Reaction Mixture: Use mass spectrometry to identify the molecular weights of unknown peaks in your chromatogram, which can help elucidate their structures.
-
-
Solutions:
-
Purify Substrate: If the 2-OPBA is impure, consider recrystallizing or purchasing it from a higher-purity supplier.
-
Optimize pH: The 2-OPBA substrate can be unstable in highly basic conditions.[13] Maintaining a controlled pH (e.g., 8.0-8.5) is crucial.
-
Downstream Purification: A final recrystallization step of the isolated L-HPA product is highly effective at removing most chemical impurities.[12]
-
Section 3: Key Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay for Transaminase
This protocol provides a reliable method to quantify the activity of your transaminase, defining one unit (U) as the amount of enzyme that produces 1 µmol of L-HPA per minute under the specified conditions.[1]
-
Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a 1 mL solution containing:
-
50 mM 2-oxo-4-phenylbutanoic acid (2-OPBA)
-
60 mM L-Glutamine (or another suitable amine donor)
-
5 mM Pyridoxal-5'-phosphate (PLP)
-
50 mM Phosphate Buffer (pH 8.0)
-
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 40°C) for 5 minutes.
-
Initiate Reaction: Add a known amount of enzyme (e.g., 25 mg of whole cells or a specific volume of lysate).
-
Incubate: Incubate the reaction at the set temperature with shaking (e.g., 750 rpm) for a defined period (e.g., 30 minutes). Ensure the conversion is in the linear range (ideally <20%).
-
Quench Reaction: Stop the reaction by adding 50 µL of concentrated HCl. This will denature the enzyme.
-
Analysis: Centrifuge the sample to pellet any precipitate or cells. Analyze the supernatant for L-HPA concentration using a calibrated HPLC method.
-
Calculate Activity: Use the measured L-HPA concentration to calculate the activity in U/mg or U/mL.
Protocol 2: Fed-Batch Synthesis of L-HPA
This protocol is designed to overcome substrate inhibition and achieve high product titers. It is adapted from demonstrated gram-scale synthesis procedures.[1][13]
-
Prepare Initial Reactor Vessel (500 mL flask):
-
100 mL of 50 mM Phosphate Buffer (pH 8.0)
-
30 mM 2-OPBA (initial charge)
-
35 mM L-Glutamine (initial charge)
-
5 mM PLP
-
Set temperature to 40°C and stirring to 700 rpm.
-
-
Prepare Feed Solution (in a separate vessel):
-
280 mL of 50 mM Phosphate Buffer (pH 8.0)
-
400 mM 2-OPBA
-
480 mM L-Glutamine
-
-
Initiate Reaction: Add the enzyme catalyst (e.g., 3g of whole cells, corresponding to ~100 U/mL) to the reactor vessel.
-
Start Feed: Using a syringe pump, add the feed solution to the reactor at a constant rate (e.g., 10 mL/hour) over 24-28 hours.
-
Monitor and Control: Periodically monitor the pH and adjust if necessary. Observe the precipitation of L-HPA product.
-
Harvest: After the feed is complete and the reaction has run to completion, harvest the product by filtration. Wash the solid product with cold water and dry under vacuum.
| Parameter | Recommended Range | Rationale / Comment |
| Enzyme Type | Transaminase or PheDH | Transaminases are often simpler (no external cofactor regen needed).[1] |
| Substrate | 2-oxo-4-phenylbutanoic acid | Can cause inhibition above ~100 mM.[13] |
| Amine Donor | L-Asp, L-Gln, Isopropylamine | L-Gln allows for an equilibrium shift via co-product cyclization.[13] |
| pH | 8.0 - 8.5 | Optimal for many relevant enzymes and promotes product precipitation.[13] |
| Temperature | 30 - 40 °C | Balances enzyme activity and stability.[13] |
| Cofactor (TA) | Pyridoxal-5'-phosphate (PLP) | Typically 1-5 mM. Essential for transaminase activity.[1][10] |
| Cofactor (PheDH) | NADH (with regeneration) | Requires a secondary enzyme system (e.g., Formate Dehydrogenase).[6] |
| Process Mode | Fed-Batch | Best strategy to avoid substrate inhibition and achieve high titers.[1][2][13] |
References
- 1. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ProQuest - ProQuest [proquest.com]
- 8. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 10. Transaminase - Wordpress [reagents.acsgcipr.org]
- 11. Transamination - Wikipedia [en.wikipedia.org]
- 12. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of DL-Homophenylalanine
Welcome to the comprehensive technical support guide for DL-Homophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable non-proteinogenic amino acid in your laboratory. Here, you will find field-proven insights and scientifically grounded protocols to address common storage challenges and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of solid this compound.
Q1: What are the ideal storage conditions for long-term stability of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. Specifically, a temperature range of 2-8°C is recommended. The container should be tightly sealed and the atmosphere can be purged with an inert gas like argon or nitrogen to minimize oxidation, especially if the container will be opened multiple times. While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions are crucial for preserving its integrity over months to years.
Q2: Why is temperature control so critical for storing this compound?
A2: Temperature is a primary driver of chemical degradation. For amino acids, elevated temperatures can accelerate unwanted reactions. While this compound is a relatively stable solid, prolonged exposure to higher temperatures can potentially lead to slow degradation. A recent study on L-homophenylalanine showed thermal decomposition occurs at temperatures above 520 K (approximately 247°C), but even well below this, subtle degradation can occur over extended periods.[1][2] Therefore, maintaining a consistent, low temperature minimizes the kinetic energy available for these potential degradation pathways to proceed.
Q3: How does humidity affect the stability of solid this compound?
A3: this compound, like many amino acids, can be hygroscopic, meaning it can absorb moisture from the atmosphere.[3][4] This absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially facilitating degradation reactions.[5] Moisture can also lead to clumping and difficulties in accurate weighing. Therefore, it is imperative to store this compound in a low-humidity environment, such as in a desiccator or a controlled-humidity cabinet, and to ensure the container is always tightly sealed.
Q4: Should I be concerned about light exposure?
A4: Yes. Aromatic amino acids can be susceptible to photodegradation. While specific studies on this compound are limited, the general principle for storing light-sensitive compounds is to protect them from light. Storing the compound in an amber vial or in a light-blocking outer container within a dark storage area (like a refrigerator or a cabinet) is a standard best practice.[6]
Q5: For how long can I expect this compound to remain stable under recommended conditions?
A5: When stored at 2-8°C in a tightly sealed container, protected from light and moisture, this compound is expected to remain stable for several years. However, for critical applications, especially in drug development, it is best practice to re-qualify the material after an extended period (e.g., annually) to ensure it still meets the required purity specifications.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues you might encounter with stored this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the powder. | 1. Oxidation: Exposure to air over time. 2. Light Exposure: Photodegradation. 3. Contamination: Introduction of impurities. | 1. Purge the headspace of the container with an inert gas (argon or nitrogen) before sealing. 2. Store in an amber vial or a dark location. 3. Use clean spatulas and weighing tools. If contamination is suspected, re-purification may be necessary, or the batch should be discarded. |
| Clumping or caking of the powder. | Moisture Absorption: The compound is hygroscopic and has been exposed to humidity. | 1. Store the container in a desiccator with a fresh desiccant. 2. Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation.[7] 3. If clumping is severe, gently break up the clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box). |
| Unexpected peaks in HPLC/LC-MS analysis. | Chemical Degradation: The compound may be degrading due to improper storage. | 1. Review storage conditions (temperature, light, humidity). 2. Compare the new peaks to known potential degradants of phenylalanine, such as phenylacetic acid, benzaldehyde, or phenylpyruvic acid.[8][9] 3. Consider performing a forced degradation study to identify potential degradation products under stress conditions.[10][11][12] |
| Poor solubility compared to a fresh batch. | Formation of Less Soluble Degradants or Polymorphic Changes: Prolonged storage or temperature fluctuations can sometimes lead to changes in the solid-state form. | 1. Confirm the solvent and concentration are appropriate. 2. Analyze the material by techniques like Powder X-ray Diffraction (PXRD) to check for polymorphic changes, although this is less common for simple amino acids. 3. If degradation is suspected, purify the material before use. |
| Inconsistent experimental results. | Batch-to-Batch Variability or Degradation: The purity of the stored this compound may have decreased. | 1. Perform a purity check (e.g., by HPLC or NMR) on the stored material and compare it to the certificate of analysis of a fresh batch. 2. If purity is compromised, obtain a new, high-purity batch of this compound. |
Establishing a Long-Term Stability Study
For critical applications, such as in GMP environments or long-term research projects, establishing an in-house stability testing program is crucial. This ensures the ongoing quality of your this compound stock.
Experimental Protocol: Long-Term Stability Assessment
Objective: To monitor the purity and physical appearance of this compound under defined storage conditions over an extended period.
Materials:
-
This compound (newly acquired, high-purity batch)
-
Amber glass vials with tight-fitting, inert caps
-
Desiccator with active desiccant
-
Refrigerator (2-8°C)
-
Incubator or environmental chamber (e.g., 25°C/60% RH and 40°C/75% RH for accelerated studies)
-
HPLC system with a UV detector
-
Analytical balance
-
Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, buffer salts)
Procedure:
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the freshly acquired this compound. This will serve as your baseline.
-
Visual Inspection: Note the color, appearance, and any clumping.
-
Purity Analysis: Use a validated HPLC method to determine the purity. A common method for amino acids involves a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection.[13][14]
-
Water Content (Optional but Recommended): Determine the initial water content by Karl Fischer titration.
-
-
Sample Preparation for Storage:
-
Aliquot the this compound powder into multiple amber glass vials. This avoids repeated opening and closing of a single stock bottle.
-
For each storage condition, prepare enough vials for all planned time points.
-
Tightly seal the vials. For extra protection, you can use Parafilm® around the cap.
-
-
Storage Conditions:
-
Long-Term: Store a set of vials at 2-8°C in a dark refrigerator. For added protection against humidity, these can be placed inside a sealed container with desiccant.
-
Accelerated (Optional): To predict long-term stability more quickly, store additional sets of vials at elevated temperatures and humidity, for example:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% Relative Humidity (RH)
-
-
-
Testing Schedule:
-
Analyze the samples at predefined intervals. A typical schedule is:
-
Long-Term (2-8°C): 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated (e.g., 40°C/75% RH): 0, 1, 3, and 6 months.
-
-
-
Analysis at Each Time Point:
-
At each scheduled time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the same set of analyses as in the initial assessment (visual inspection, HPLC purity).
-
Compare the results to the time-zero data.
-
-
Data Evaluation:
-
A significant change is typically defined as a failure to meet the established purity specification or a noticeable change in physical appearance.
-
If significant degradation is observed in the accelerated conditions, it can indicate potential stability issues under long-term storage.
-
Visual Workflow for Stability Testing
Caption: Workflow for a long-term stability study of this compound.
References
- 1. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pangoo.biz [pangoo.biz]
- 5. researchgate.net [researchgate.net]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. The degradation of phenylalanine, tyrosine and related aromatic compounds by a marine diatom and a haptophycean alga - UBC Library Open Collections [open.library.ubc.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Peptide Potential: A Comparative Guide to DL-Homophenylalanine and Phenylalanine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced stability and optimized activity is paramount. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, offering a powerful tool to overcome the inherent limitations of their natural counterparts. This guide provides an in-depth, objective comparison between the natural aromatic amino acid, L-phenylalanine (Phe), and its non-proteinogenic homolog, DL-homophenylalanine (hPhe). We will explore the fundamental structural differences and their profound implications for peptide stability and biological activity, supported by experimental data and detailed methodologies.
The Structural Distinction: A Single Methylene Group's Ripple Effect
At its core, the difference between phenylalanine and homophenylalanine is the addition of a single methylene (-CH2-) group in the side chain of homophenylalanine. This seemingly minor extension has significant conformational and steric consequences that ripple through the entire peptide structure, influencing its interaction with its environment and biological targets.
| Feature | L-Phenylalanine (Phe) | This compound (hPhe) |
| Chemical Structure | (S)-2-amino-3-phenylpropanoic acid | (R/S)-2-amino-4-phenylbutanoic acid |
| Side Chain | Benzyl (-CH2-Ph) | Phenethyl (-CH2-CH2-Ph) |
| Flexibility | Relatively constrained | Increased side-chain flexibility |
| Hydrophobicity | High | Increased hydrophobicity |
Enhancing Peptide Stability: Resisting Nature's Recycling Program
A primary hurdle in the clinical translation of peptide-based drugs is their rapid degradation by endogenous proteases. The incorporation of unnatural amino acids like homophenylalanine can significantly bolster a peptide's resilience to this enzymatic onslaught.
Fortifying Against Proteolytic Degradation
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. The introduction of a non-natural amino acid, such as homophenylalanine, disrupts this recognition. The bulkier and more flexible side chain of hPhe can create steric hindrance within the enzyme's active site, preventing the precise alignment required for catalysis. This leads to a marked increase in the peptide's half-life in biological fluids.[1][2][3]
Experimental Insight: Studies have demonstrated that replacing L-amino acids with unnatural counterparts, including D-amino acids or other non-proteinogenic amino acids, is an effective strategy to enhance the proteolytic stability of peptides.[1][2] While direct comparative data for this compound versus phenylalanine across a wide range of proteases is specific to the peptide sequence, the general principle of increased stability holds true.
Influencing Conformational Stability
The conformational stability of a peptide is crucial for its biological function. The secondary structure, such as α-helices and β-sheets, dictates how a peptide folds and interacts with its target. The incorporation of homophenylalanine can influence this folding in several ways. The longer side chain of hPhe can participate in intramolecular aromatic interactions, such as π-π stacking and C-H…π interactions, which can help stabilize specific folded conformations.[4] However, the increased flexibility of the hPhe side chain can also introduce a degree of conformational entropy that may either favor or disfavor a particular fold, depending on the surrounding sequence.[5][6]
Modulating Biological Activity: Fine-Tuning the Molecular Handshake
The ultimate goal of peptide design is to achieve a desired biological effect, which is intimately linked to the peptide's ability to bind to its target receptor with high affinity and specificity.
Impact on Receptor Binding and Efficacy
The "molecular handshake" between a peptide and its receptor is a highly specific interaction. The substitution of phenylalanine with homophenylalanine can significantly alter this interaction. The increased size and hydrophobicity of the hPhe side chain can lead to stronger van der Waals and hydrophobic interactions with the receptor's binding pocket, potentially increasing binding affinity.[7] Conversely, the altered side-chain length and flexibility might disrupt critical contacts necessary for receptor activation, leading to a decrease in efficacy or even a switch from agonist to antagonist activity. The precise outcome is highly dependent on the specific receptor and the location of the substitution within the peptide sequence.[8][9]
Causality in Experimental Design: When evaluating the impact of a Phe to hPhe substitution, it is crucial to design experiments that can decouple binding affinity from functional activity. A competitive binding assay will reveal changes in how tightly the peptide binds to its receptor, while a cell-based functional assay will measure the downstream biological response.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine the effects of substituting phenylalanine with this compound, a series of well-defined in vitro experiments are essential.
Peptide Synthesis
Peptides containing either phenylalanine or this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[10][11] The Fmoc-protected amino acid building blocks for both are commercially available.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Standard workflow for solid-phase peptide synthesis.
Assessment of Proteolytic Stability
A common method to assess proteolytic stability is to incubate the peptide in a biologically relevant medium, such as human plasma or a cell culture supernatant, and monitor the degradation of the intact peptide over time.[12][13]
Step-by-Step Protease Stability Assay:
-
Preparation: Dissolve the phenylalanine- and homophenylalanine-containing peptides in a suitable buffer.
-
Incubation: Add the peptides to human plasma or a specific protease solution (e.g., trypsin, chymotrypsin) at a defined concentration and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., acetonitrile).[12]
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.
-
Quantification: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation and calculate the peptide's half-life (t½).
Analysis of Conformational Stability
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[14][15][16] By comparing the CD spectra of the Phe and hPhe-containing peptides, one can determine if the substitution induces any significant changes in the peptide's conformation.
Circular Dichroism Spectroscopy Protocol:
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.5 mg/mL.[15][17]
-
Instrument Setup: Use a CD spectrometer and set the wavelength range to the far-UV region (typically 190-250 nm) for secondary structure analysis.[16]
-
Data Acquisition: Record the CD spectra at a controlled temperature.
-
Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.[15] Significant differences in the spectra between the Phe and hPhe peptides would indicate a conformational change.
Evaluation of Biological Activity
The biological activity of the peptides can be assessed through various in vitro assays, depending on the peptide's intended function.
Receptor Binding Assay (Competitive):
-
Preparation: Prepare a cell membrane fraction or purified receptor that expresses the target of interest.
-
Radioligand: Use a radiolabeled ligand known to bind to the receptor.
-
Competition: Incubate the receptor preparation with the radioligand and increasing concentrations of the unlabeled test peptides (both Phe and hPhe versions).
-
Separation: Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantification: Measure the radioactivity of the bound fraction.
-
Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide to determine the IC50 value (the concentration of peptide that inhibits 50% of the radioligand binding). A lower IC50 indicates a higher binding affinity.
Cell-Based Functional Assay:
-
Cell Culture: Culture a cell line that expresses the target receptor and exhibits a measurable downstream response upon receptor activation (e.g., calcium mobilization, cAMP production, gene expression).
-
Peptide Treatment: Treat the cells with increasing concentrations of the Phe and hPhe peptides.
-
Response Measurement: After a suitable incubation period, measure the specific cellular response using an appropriate assay kit or detection method.
-
Analysis: Plot the cellular response against the peptide concentration to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).
Logical Flow for Peptide Evaluation:
Caption: Logical workflow for the comparative evaluation of peptides.
Conclusion: A Strategic Choice in Peptide Optimization
The decision to substitute phenylalanine with this compound is a strategic one that must be guided by the specific goals of the peptide design project. This modification offers a promising avenue for enhancing proteolytic stability and potentially modulating receptor affinity. However, the impact on conformational stability and functional activity is context-dependent and requires empirical validation. By employing the systematic experimental approaches outlined in this guide, researchers can make informed decisions to unlock the full therapeutic potential of their peptide candidates.
References
- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.org [mdpi.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Stereoisomeric Bioactivity: A Comparative Analysis of D- vs. L-Homophenylalanine in Biological Assays
Introduction: Chirality as a Functional Determinant in Drug Development
In the intricate world of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail but a fundamental determinant of function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the inherently chiral environment of biological systems, such as enzymes and receptors. Homophenylalanine (Hph), a non-proteinogenic amino acid with an additional methylene group in its side chain compared to phenylalanine, serves as a compelling case study. Its two enantiomers, D- and L-homophenylalanine, are leveraged for distinctly different purposes in drug design, underscoring the criticality of stereoisomeric purity in research and development.
This guide provides an in-depth comparative analysis of D- vs. L-homophenylalanine, moving beyond theoretical properties to focus on their differential performance in key biological assays. We will explore the causality behind experimental choices, provide validated protocols, and present data-driven insights to aid researchers in selecting and utilizing the appropriate isomer for their specific application, be it as a specific pharmacophore precursor or a tool for metabolic stabilization.
Part 1: The Dichotomy of Function: Precursor vs. Protector
The divergent roles of L- and D-homophenylalanine are rooted in their interaction with biological machinery. L-isomers of amino acids are the canonical building blocks of proteins, and most enzymes have evolved to recognize and process this specific configuration. Conversely, D-amino acids are rare in higher organisms and are often utilized in peptidomimetics to confer resistance to enzymatic degradation.
L-Homophenylalanine: The Specific Building Block for ACE Inhibitors
L-Homophenylalanine (L-Hph) is a crucial chiral intermediate in the synthesis of a major class of antihypertensive drugs: Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Drugs such as Enalapril, Ramipril, and Lisinopril incorporate an L-Hph derivative into their structure.[3][4][5] The precise stereochemistry of the L-isomer is essential for the molecule to fit into the active site of ACE, blocking its function and leading to vasodilation and reduced blood pressure.[6][7] Any contamination with the D-isomer would result in a diastereomeric drug analog with significantly lower or no therapeutic activity. The synthesis of enantiomerically pure L-Hph is therefore a significant area of research, often employing stereoselective biocatalytic methods.[8][9][10]
Caption: L-Hph is a key component of ACE inhibitors that block the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
D-Homophenylalanine: The Shield Against Proteolysis
In contrast, D-Homophenylalanine (D-Hph) is primarily used as a building block in the synthesis of peptidomimetics—molecules that mimic the structure of natural peptides but with modified properties.[11][12] The primary motivation for incorporating D-amino acids like D-Hph is to enhance the metabolic stability of a peptide-based drug candidate.[13] Proteases, the enzymes responsible for degrading proteins and peptides, are highly stereospecific and are generally unable to cleave peptide bonds adjacent to a D-amino acid residue.[11] This "proteolytic shield" extends the in-vivo half-life of the peptide, a critical factor for therapeutic efficacy.[13] Furthermore, switching from an L- to a D-amino acid can dramatically alter the peptide's conformation, leading to changes in receptor binding affinity and biological activity, sometimes resulting in enhanced potency or a shift from agonist to antagonist activity.[11][14][15]
Part 2: Foundational Analysis: Verifying Enantiomeric Purity
Caption: Workflow for determining enantiomeric purity of homophenylalanine using Chiral HPLC.
Experimental Protocol: Chiral HPLC for D- and L-Homophenylalanine
This protocol is based on methodologies described for the separation of Hph enantiomers.[8][17]
Objective: To separate and quantify D- and L-homophenylalanine to determine enantiomeric excess (ee).
Materials:
-
HPLC system with a UV detector
-
Chiral column: Chirex 3126 (D)-penicillamine (150 x 4.6 mm) or equivalent
-
Mobile Phase A: 2 mM Copper (II) Sulfate (CuSO₄) in ultrapure water
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
D-Hph, L-Hph, and DL-Hph (racemic mixture) standards
-
Test sample of Hph
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, an isocratic mixture of 85% Mobile Phase A and 15% Mobile Phase B. Degas the solution before use.
-
Standard Preparation: Prepare 1 mg/mL stock solutions of D-Hph, L-Hph, and DL-Hph standards in the mobile phase. Create a working standard of the DL-Hph at 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 0.1 mg/mL in the mobile phase. Filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 60 minutes (or until both peaks have eluted and the baseline is stable).
-
-
Analysis:
-
Inject the DL-Hph standard to determine the retention times for each enantiomer. Based on published data, L-Hph typically elutes first (~27 min) followed by D-Hph (~30 min) under these conditions.[17]
-
Inject the individual D-Hph and L-Hph standards to confirm peak identity.
-
Inject the test sample.
-
Integrate the peak areas for both enantiomers in the test sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.
-
Self-Validation: The protocol's validity is confirmed by the clear separation of enantiomers in the racemic standard and the correct identification of the single peaks from the pure enantiomer standards.
Part 3: Comparative Performance in Biological Assays
The distinct chemical nature of D- and L-homophenylalanine leads to predictable and measurable differences in their biological activity.
Assay 1: Enzymatic Degradation via D-Amino Acid Oxidase (DAAO)
Scientific Rationale: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[18][19] It plays a role in the detoxification of D-amino acids from gut bacteria and certain foods.[20] This enzyme exhibits absolute stereoselectivity and will not act on L-amino acids.[21] Therefore, a DAAO assay provides a clear biological system where D-Hph is an active substrate and L-Hph is inert.
Caption: DAAO specifically oxidizes D-Hph while L-Hph is not recognized as a substrate.
Experimental Protocol: DAAO Activity Assay
Objective: To demonstrate the stereoselective degradation of D-Hph by DAAO.
Materials:
-
Purified D-Amino Acid Oxidase (e.g., from porcine kidney)
-
D-Hph and L-Hph
-
Reaction Buffer: 100 mM Sodium Pyrophosphate, pH 8.3
-
Horseradish Peroxidase (HRP)
-
Amplex™ Red reagent or similar H₂O₂-detecting substrate
-
96-well microplate reader (fluorescence)
Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of D-Hph and L-Hph in reaction buffer.
-
Prepare a DAAO working solution (e.g., 0.2 units/mL) in reaction buffer.
-
Prepare a detection cocktail containing HRP (e.g., 0.2 U/mL) and Amplex Red (e.g., 100 µM) in reaction buffer. Protect from light.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells (D-Hph): 50 µL D-Hph solution (to final concentration 1-10 mM) + 50 µL DAAO solution.
-
Negative Control Wells (L-Hph): 50 µL L-Hph solution + 50 µL DAAO solution.
-
No-Enzyme Control: 50 µL D-Hph solution + 50 µL reaction buffer.
-
Blank: 100 µL reaction buffer.
-
-
Reaction Incubation: Incubate the plate at 25°C for 30 minutes.
-
Detection: Add 100 µL of the detection cocktail to all wells. Incubate for another 10-15 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence (Excitation: ~540 nm, Emission: ~590 nm).
-
Data Analysis: Subtract the blank reading from all wells. Compare the fluorescence signal from the D-Hph wells to the L-Hph and no-enzyme control wells.
Expected Outcome: A strong fluorescent signal will be generated in the wells containing D-Hph and DAAO, indicating H₂O₂ production. The L-Hph and no-enzyme control wells will show negligible fluorescence, demonstrating the stereospecificity of the enzyme.
Assay 2: Proteolytic Stability of Hph-Containing Peptides
Scientific Rationale: As previously discussed, incorporating a D-amino acid into a peptide sequence can block cleavage by proteases. A direct comparative assay can validate this principle. Chymotrypsin is a suitable model protease as it preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine, and by extension, homophenylalanine.
Experimental Protocol: In-Vitro Protease Stability Assay
Objective: To compare the degradation rate of two model peptides, one containing L-Hph and the other D-Hph, when exposed to chymotrypsin.
Materials:
-
Custom synthesized peptides (e.g., Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is L-Hph for Peptide L, and D-Hph for Peptide D)
-
α-Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Reaction stop solution: 10% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide and Enzyme Preparation:
-
Prepare 1 mg/mL stock solutions of Peptide L and Peptide D in the assay buffer.
-
Prepare a 0.1 mg/mL stock solution of chymotrypsin in the assay buffer immediately before use.
-
-
Reaction Setup:
-
For each peptide, set up a reaction mixture: 450 µL of peptide stock solution + 50 µL of chymotrypsin stock solution.
-
Set up a control for each peptide: 450 µL of peptide stock solution + 50 µL of assay buffer (no enzyme).
-
-
Time Course Sampling: Incubate all tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction tube and immediately quench it in a new tube containing 50 µL of 10% TFA.
-
HPLC Analysis:
-
Analyze each quenched time-point sample by RP-HPLC. Monitor the disappearance of the full-length parent peptide peak (e.g., at 220 nm).
-
Develop an HPLC gradient that separates the parent peptide from its cleavage products.
-
-
Data Analysis:
-
For each peptide, plot the percentage of the remaining parent peptide (peak area at time t / peak area at time 0) against time.
-
Calculate the half-life (t₁/₂) of each peptide under these conditions.
-
Expected Outcome: The concentration of Peptide L will decrease rapidly over time, indicating cleavage by chymotrypsin. The concentration of Peptide D will remain relatively stable, demonstrating its resistance to proteolytic degradation.
Part 4: Summary of Comparative Performance
The distinct behaviors of D- and L-homophenylalanine in these representative assays can be summarized as follows:
| Biological Assay | L-Homophenylalanine Performance | D-Homophenylalanine Performance | Underlying Principle |
| Chiral HPLC Analysis | Elutes at a specific retention time (e.g., ~27 min).[17] | Elutes at a different retention time (e.g., ~30 min).[17] | Differential interaction with a chiral stationary phase. |
| DAAO Enzymatic Assay | Inactive. No substrate binding, no H₂O₂ production.[21] | Active. Serves as a substrate, leading to oxidative deamination and H₂O₂ production. | Stereospecificity of the DAAO active site. |
| Protease Stability Assay | Labile. Peptide containing L-Hph is readily cleaved by proteases like chymotrypsin. | Stable. Peptide containing D-Hph resists cleavage at the D-residue site.[11][13] | Stereospecificity of the protease active site. |
| ACE Inhibition Assay | Highly Active. L-Hph derived inhibitors show potent binding and inhibition of ACE.[4][6] | Inactive/Poorly Active. The corresponding D-Hph diastereomer fits poorly into the ACE active site. | Strict stereochemical requirements of the target enzyme's binding pocket. |
Conclusion
The comparative analysis of D- and L-homophenylalanine in biological assays definitively shows that stereochemistry is a primary driver of biological function. L-Homophenylalanine acts as a highly specific, biologically-recognized building block, essential for the activity of pharmaceuticals like ACE inhibitors. In stark contrast, D-homophenylalanine serves as a molecular tool to subvert biological machinery, providing a shield against enzymatic degradation to enhance the stability and therapeutic potential of peptide-based drugs. For researchers and drug development professionals, understanding these fundamental differences is paramount. The choice between D- and L-homophenylalanine is not arbitrary; it is a critical design decision that dictates the ultimate biological activity and therapeutic utility of the final molecule. Rigorous analytical verification of enantiomeric purity, as outlined in this guide, is the essential first step in ensuring the integrity and reproducibility of any subsequent biological investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Advances in enzymatic production of L-homophenylalanine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Production of L-Homophenylalanine by Enzymatic-Chemical Cascade Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Unnatural D-amino acids as building blocks of new peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Phenylalanine Stereoisomers of CJ-15,208 and [d-Trp]CJ-15,208 Exhibit Distinctly Different Opioid Activity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 19. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. scispace.com [scispace.com]
The Crossroads of Synthesis: A Comparative Guide to Chemical vs. Enzymatic Production of Homophenylalanine
For researchers and professionals in drug development, the synthesis of non-canonical amino acids like L-homophenylalanine (L-HPA) is a critical step in the creation of advanced therapeutics, most notably as a key intermediate for several ACE inhibitors. The choice of synthetic route—be it traditional organic chemistry or modern biocatalysis—carries significant implications for yield, purity, cost, and environmental impact. This guide provides an in-depth, objective comparison of chemical and enzymatic methodologies for producing homophenylalanine, supported by experimental data and protocols to inform your selection process.
Introduction: The Significance of L-Homophenylalanine
L-homophenylalanine, an analog of L-phenylalanine with an additional methylene group in its side chain, is a vital chiral building block in the pharmaceutical industry. Its incorporation into angiotensin-converting enzyme (ACE) inhibitors such as enalapril and ramipril has been instrumental in the treatment of hypertension and congestive heart failure. The critical feature of these active pharmaceutical ingredients (APIs) is their stereochemistry; only the L-enantiomer of homophenylalanine provides the desired biological activity. Consequently, the ability to produce enantiopure L-HPA efficiently and economically is of paramount importance. This necessity drives the continuous evaluation of the two primary synthetic paradigms: classical chemical synthesis and biocatalytic enzymatic synthesis.
The Chemical Approach: The Strecker Synthesis
One of the most established methods for synthesizing α-amino acids is the Strecker synthesis, first reported in 1850.[1] This multicomponent reaction offers a straightforward route from an aldehyde to a racemic amino acid.
Mechanism and Rationale
The Strecker synthesis is a two-stage process:
-
α-Aminonitrile Formation: The synthesis begins with the reaction of an aldehyde (in this case, 3-phenylpropanal) with ammonia to form an imine. This is followed by the nucleophilic addition of a cyanide ion (from a source like sodium cyanide) to the imine, yielding an α-aminonitrile.[1][2] The use of ammonium chloride is common as it provides both ammonia and a mildly acidic environment to facilitate imine formation.[3]
-
Hydrolysis: The nitrile group of the intermediate is then hydrolyzed, typically under harsh acidic or basic conditions with prolonged heating, to afford the final carboxylic acid, resulting in homophenylalanine.[3]
The primary advantage of this method lies in its use of simple, inexpensive starting materials.[4] However, the classical Strecker synthesis inherently produces a racemic mixture (an equal amount of L- and D-enantiomers) because the cyanide ion can attack the planar imine intermediate from either face with equal probability.[1] This necessitates a subsequent, often costly and yield-reducing, resolution step to isolate the desired L-enantiomer.
Caption: Workflow for the chemical synthesis of L-homophenylalanine via the Strecker reaction.
The Enzymatic Approach: Biocatalytic Precision
Biocatalysis has emerged as a powerful alternative to traditional chemical methods, offering unparalleled stereoselectivity and milder reaction conditions.[5] For L-HPA synthesis, two main classes of enzymes are predominantly used: transaminases and dehydrogenases.
Transaminase (TA) Catalyzed Synthesis
Transaminases, particularly ω-transaminases and aromatic amino acid transaminases (AroAT), are highly efficient biocatalysts for asymmetric synthesis.[6]
-
Mechanism and Rationale: This process involves the transfer of an amino group from a donor molecule (e.g., L-aspartate, L-glutamine, or even inexpensive L-lysine) to a keto acid acceptor, 2-oxo-4-phenylbutanoic acid (OPBA).[1][6] The reaction is pyridoxal-5'-phosphate (PLP) dependent and is inherently stereoselective, directly producing the L-enantiomer of homophenylalanine with exceptional purity (>99% enantiomeric excess).[1]
A significant challenge in transaminase reactions is the often unfavorable equilibrium.[6] To overcome this, process optimization strategies are crucial. One highly effective method is leveraging the low solubility of the L-HPA product. As L-HPA is formed, it crystallizes out of the aqueous solution, effectively removing it from the reaction equilibrium and pulling the reaction towards completion. This is known as in situ product crystallization.[1][7]
Caption: Workflow for the enzymatic synthesis of L-homophenylalanine via a transaminase.
Phenylalanine Dehydrogenase (PDH) Catalyzed Synthesis
Another powerful enzymatic route is the reductive amination of OPBA catalyzed by L-phenylalanine dehydrogenase (PDH).
-
Mechanism and Rationale: This enzyme catalyzes the direct amination of the keto acid OPBA using ammonia as the amine source. The reaction is dependent on a nicotinamide cofactor, typically NADH, which is oxidized to NAD+ during the reaction. A key requirement for this process to be economically viable is an efficient cofactor regeneration system. This is often achieved by coupling the reaction with a second enzyme, such as formate dehydrogenase (FDH), which reduces NAD+ back to NADH using formate as a cheap sacrificial substrate. This creates a closed-loop system for the expensive cofactor. This method also demonstrates high enantioselectivity, directly yielding L-HPA.
Comparative Data Analysis
The choice between chemical and enzymatic synthesis can be guided by a direct comparison of key performance indicators.
| Parameter | Chemical Synthesis (Strecker) | Enzymatic Synthesis (Transaminase) |
| Starting Materials | 3-Phenylpropanal, Ammonia, Sodium Cyanide | 2-Oxo-4-phenylbutanoic acid, Amino Donor |
| Stereoselectivity | None (produces racemic mixture) | Excellent (>99% enantiomeric excess) |
| Reaction Conditions | Often requires organic solvents, extremes of temperature and pH for hydrolysis | Aqueous buffer, mild pH (7-9), moderate temperature (30-50°C) |
| Yield | Variable; significantly reduced by the mandatory chiral resolution step (max 50% theoretical yield post-resolution) | High (>95%) with optimized equilibrium shift |
| Byproducts & Waste | Cyanide salts, significant acid/base waste from hydrolysis and resolution | Biodegradable byproducts (e.g., pyruvate, α-ketoglutarate) |
| Process Complexity | Multi-step (synthesis + resolution); handling of highly toxic cyanide | Often one-pot; requires enzyme production/procurement and process optimization |
| Environmental Impact | High (toxic reagents, harsh conditions, solvent waste) | Low ("Green Chemistry" principles) |
Experimental Protocols
To provide a practical basis for comparison, the following are representative, detailed methodologies for both a classical chemical synthesis and a modern enzymatic synthesis.
Protocol 1: Chemical Synthesis of Racemic (DL)-Homophenylalanine via Strecker Synthesis
Objective: To synthesize this compound from 3-phenylpropanal.
Materials:
-
3-phenylpropanal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Ammonia solution (28%)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ice bath, round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
Part A: Synthesis of 2-Amino-4-phenylbutanenitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve ammonium chloride (1.1 eq) in deionized water. Add ammonia solution (1.5 eq).
-
Slowly add 3-phenylpropanal (1.0 eq) to the cold ammonia solution while stirring.
-
In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold deionized water. CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment.
-
Add the sodium cyanide solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Part B: Hydrolysis to this compound
-
To the flask containing the crude 2-amino-4-phenylbutanenitrile, add concentrated HCl (6 M, ~10 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. The progress can be monitored by TLC.
-
After hydrolysis is complete, cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the solution by carefully adding a concentrated NaOH solution until the pH reaches the isoelectric point of homophenylalanine (~pH 6).
-
The racemic homophenylalanine will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water and then cold ethanol, and dry under vacuum.
Protocol 2: Enzymatic Synthesis of L-Homophenylalanine using a Transaminase
Objective: To synthesize L-homophenylalanine from 2-oxo-4-phenylbutanoic acid (OPBA) using an engineered transaminase with in situ product crystallization.
Materials:
-
2-oxo-4-phenylbutanoic acid (OPBA)
-
L-Glutamine (as amino donor)
-
Recombinant transaminase (whole cells or cell-free extract)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
500 mL temperature-controlled reaction vessel with overhead stirring
Procedure:
-
Reaction Setup: In the 500 mL reaction vessel, prepare 100 mL of a solution containing 50 mM potassium phosphate buffer (pH 8.0), 5 mM PLP, 30 mM OPBA (0.53 g), and 34.5 mM L-Glutamine (0.5 g).
-
Enzyme Addition: Add the transaminase biocatalyst (e.g., 3 g of lyophilized whole cells) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 40°C with vigorous stirring (e.g., 700 rpm) to keep solids suspended.
-
Fed-Batch Substrate Addition: In a separate flask, prepare a concentrated feed solution (280 mL of 50 mM phosphate buffer, pH 8.0) containing 400 mM OPBA (19.96 g) and 480 mM L-Glutamine (18.82 g).
-
Using a syringe pump, add the feed solution to the reaction vessel at a constant rate (e.g., 10 mL/h) over a period of 24 hours.
-
Monitoring and Product Formation: As the reaction proceeds, the L-homophenylalanine product, being sparingly soluble, will precipitate as a white solid. The reaction can be monitored by taking small aliquots, quenching with acid, and analyzing the supernatant via HPLC.
-
Product Isolation: After 24-30 hours, when the reaction has reached completion, stop the stirring and heating. Collect the solid L-homophenylalanine product by vacuum filtration.
-
Purification: Wash the collected solid with deionized water to remove residual buffer salts and unreacted substrates. Dry the purified L-homophenylalanine under vacuum. The product is expected to be of high chemical (>98%) and enantiomeric (>99% ee) purity without further chiral resolution.
Conclusion and Future Outlook
The comparison between chemical and enzymatic synthesis of homophenylalanine presents a clear dichotomy. The Strecker synthesis, while historically significant and utilizing basic reagents, is hampered by its lack of stereocontrol, reliance on toxic cyanide, and harsh reaction conditions. The mandatory resolution step fundamentally limits its theoretical yield and adds significant process complexity and cost.
In contrast, enzymatic methods, particularly those using transaminases, offer a direct, highly stereoselective, and environmentally benign route to the desired L-enantiomer.[1][6] While challenges such as enzyme stability, cost, and unfavorable reaction equilibria exist, modern biochemical engineering has provided robust solutions like in situ product removal and fed-batch strategies. These innovations have made biocatalysis not just a "green" alternative but a commercially competitive and often superior method for producing high-value chiral intermediates like L-homophenylalanine. For drug development professionals, the adoption of enzymatic routes represents a strategic move towards more efficient, sustainable, and cost-effective manufacturing processes.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-4-phenylbutane synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Evaluating DL-Homophenylalanine as a Phenylalanine Surrogate in Mammalian Cell Culture
Abstract
The replacement of canonical amino acids with non-canonical analogs is a powerful technique in protein engineering, metabolic labeling, and the development of novel biotherapeutics. DL-Homophenylalanine (DL-HPA), an analog of L-Phenylalanine (L-Phe) with an additional methylene group in its side chain, presents theoretical potential as a surrogate. However, the empirical data supporting its efficacy—specifically concerning cell viability, proliferation, and protein synthesis fidelity in mammalian systems—is not extensively documented in publicly available literature. This guide abandons a traditional product comparison in favor of a more scientifically rigorous approach: establishing a comprehensive framework for the systematic evaluation of DL-HPA. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary for researchers to objectively assess the viability of DL-HPA as a complete L-Phe surrogate in their specific cell culture applications.
Introduction: The Rationale for Phenylalanine Surrogates
L-Phenylalanine is an essential amino acid, fundamentally important for protein synthesis and serving as a precursor to L-tyrosine and numerous neurotransmitters[1][2]. In cell culture, its presence is critical for cellular proliferation and function. The ability to substitute L-Phe with a functional analog like Homophenylalanine could enable several advanced applications:
-
Proteomic Analysis: Incorporation of analogs can introduce unique properties for protein structure and function studies[3].
-
Protein Engineering: Creating proteins with novel characteristics, such as enhanced stability or altered enzymatic activity[4][5].
-
Metabolic Labeling: While DL-HPA lacks a bio-orthogonal handle for click chemistry, its distinct mass allows for mass spectrometry-based tracking of protein synthesis[6][7][8].
This compound is structurally similar to phenylalanine, differing by a single methylene group in the side chain[9]. This structural similarity is the basis for its potential recognition by the cell's translational machinery. This guide outlines the necessary experiments to validate this potential.
Foundational Concepts: Cellular Uptake and Metabolic Fate
Before initiating substitution experiments, it is crucial to understand how a cell might process DL-HPA.
2.1 Cellular Transport: Large neutral amino acids like L-Phe are transported into the cell primarily by the L-type amino acid transporter 1 (LAT1)[10]. It is a reasonable hypothesis that DL-HPA, particularly the L-isomer, would compete for and be transported by this same system. However, the efficiency of transport compared to L-Phe is a critical unknown that will influence the required concentration in the culture medium.
2.2 Aminoacyl-tRNA Synthetase Recognition: The central question is whether the endogenous phenylalanyl-tRNA synthetase (PheRS) can recognize L-Homophenylalanine and charge it to the cognate tRNAPhe. The fidelity of aaRS enzymes is high but not absolute, and they have been shown to accept analogs, which is the principle behind selective pressure incorporation (SPI)[5]. The D-isomer of HPA is unlikely to be recognized by PheRS, but its potential to competitively inhibit the transport or binding of the L-isomer must be considered.
Logical Framework: The Path to Validation
The following diagram illustrates the core questions and experimental phases required to validate DL-HPA as a surrogate.
Caption: A three-phase experimental workflow to validate DL-HPA efficacy.
Experimental Design: A Step-by-Step Evaluation Framework
To systematically evaluate DL-HPA, we propose a series of experiments using a phenylalanine auxotrophic cell line or, alternatively, a standard cell line cultured in custom phenylalanine-free medium. The use of medium completely devoid of L-Phe is essential to create the selective pressure necessary for the cells to utilize the analog[11][12].
3.1 Essential Reagents and Media
-
Basal Medium: Phenylalanine-free RPMI-1640 or DMEM. Several formulations are commercially available[13].
-
Supplements: Dialyzed Fetal Bovine Serum (dFBS) to eliminate free amino acids from the serum, L-Glutamine, antibiotics.
-
Test Articles: L-Phenylalanine (L-Phe), this compound (DL-HPA).
-
Cell Line: A robust, rapidly dividing cell line (e.g., HEK293, CHO, HeLa).
Protocol 1: Adaptation to Phenylalanine-Free Conditions
Objective: To wean the cell line off L-Phenylalanine and determine its dependence.
-
Initial Culture: Culture cells in standard L-Phe-containing medium (e.g., DMEM + 10% FBS).
-
Transition Medium: Switch cells to custom medium prepared with Phe-free basal medium supplemented with 10% dFBS and a reduced L-Phe concentration (e.g., 10% of normal).
-
Adaptation: Subculture cells for 3-5 passages, monitoring morphology and viability.
-
Complete Withdrawal: Transfer adapted cells to Phe-free medium (0% L-Phe) supplemented with 10% dFBS. Cells should exhibit signs of growth arrest or death within 48-72 hours, confirming auxotrophy. This becomes the negative control condition.
Protocol 2: Comparative Cell Viability and Proliferation Assay
Objective: To compare the ability of DL-HPA and L-Phe to support cell growth and to identify potential cytotoxicity.
-
Seeding: Plate adapted cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Treatment Groups: After 24 hours, replace the medium with the following treatment media:
-
Positive Control: Phe-free basal + 10% dFBS + Standard L-Phe (e.g., 0.4 mM).
-
Negative Control: Phe-free basal + 10% dFBS + No Amino Acid.
-
Test Group (Titration): Phe-free basal + 10% dFBS + DL-HPA at various concentrations (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 mM). The titration is critical to identify an optimal concentration and potential high-dose toxicity.
-
-
Incubation: Culture for 24, 48, and 72 hours.
-
Analysis: At each time point, measure cell viability using an MTT or PrestoBlue™ assay and perform cell counts using a hemocytometer with trypan blue exclusion.
-
Data Analysis: Calculate the doubling time and plot dose-response curves for cell viability at the 72-hour time point.
Interpreting the Results: The goal is to find a concentration of DL-HPA that restores proliferation to a level comparable to the L-Phe positive control without a significant drop in viability. High concentrations of even L-Phe can inhibit growth by affecting the transport of other amino acids[14][15]. It is important to see if DL-HPA exhibits a similar or more pronounced inhibitory effect.
Table 1: Template for Comparative Proliferation Data
| Treatment Condition | Concentration (mM) | Doubling Time (hours) | % Viability at 72h (vs. L-Phe Control) |
| L-Phenylalanine | 0.4 | e.g., 24.5 ± 1.5 | 100% |
| No Amino Acid | 0 | No proliferation | e.g., 15% ± 5% |
| This compound | 0.2 | Expected Result | Expected Result |
| This compound | 0.4 | Expected Result | Expected Result |
| This compound | 0.8 | Expected Result | Expected Result |
| This compound | 1.6 | Expected Result | Expected Result |
Data should be presented as Mean ± Standard Deviation from at least three biological replicates.
Confirmation of Proteomic Incorporation
Demonstrating that DL-HPA supports proliferation is the first step. The definitive proof of its efficacy as a surrogate is its incorporation into newly synthesized proteins. This is best achieved via mass spectrometry (MS).
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Objective: To prepare cell lysates for MS-based confirmation of L-HPA incorporation into the proteome.
-
Scaling Up: Culture adapted cells in 10 cm dishes under the three key conditions determined from Protocol 2:
-
Positive Control: Optimal L-Phe concentration.
-
Negative Control: No amino acid.
-
Test Condition: Optimal DL-HPA concentration.
-
-
Culture: Grow cells for 48-72 hours, or approximately two cell doublings, to ensure significant protein turnover.
-
Harvest and Lysis: Harvest cells, wash thoroughly with ice-cold PBS to remove residual medium, and lyse using a standard urea-based lysis buffer suitable for proteomics.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Digestion: Perform an in-solution tryptic digest on an equal amount of protein (e.g., 50 µg) from each sample.
-
Cleanup: Desalt the resulting peptides using a C18 StageTip or equivalent.
-
Analysis: Analyze the peptide mixtures via high-resolution LC-MS/MS.
Data Analysis and Interpretation: The key is to search the MS/MS data against the relevant proteome database (e.g., Human Uniprot). The search parameters must be modified to include a variable modification on phenylalanine corresponding to the mass shift of replacing it with homophenylalanine (+14.01565 Da, the mass of a CH₂ group).
-
Confirmation: The identification of peptides containing this +14.01565 Da mass shift on Phe residues in the DL-HPA sample—and its absence in the L-Phe control—provides direct proof of incorporation.
-
Efficiency: A semi-quantitative estimate of incorporation efficiency can be made by comparing the peak intensities of HPA-containing peptides to their canonical L-Phe counterparts.
Workflow: From Culture to Confirmation
This diagram outlines the full experimental pipeline for validating DL-HPA incorporation.
Caption: Experimental workflow for MS-based validation of HPA incorporation.
Discussion: Potential Challenges and Broader Implications
-
The D-Isomer: DL-HPA is a racemic mixture. The presence of D-Homophenylalanine could have confounding effects, such as competitively inhibiting the transport of the L-isomer or exerting low-level toxicity. A parallel study using pure L-Homophenylalanine, if available, would be invaluable for dissecting these effects[16].
-
Protein Function: Even with successful incorporation, the addition of a methylene group into thousands of proteins could impact their structure, folding, and function. This must be assessed on a case-by-case basis depending on the intended application.
-
Leaky Auxotrophy: No cell line is perfectly auxotrophic. Low levels of L-Phe scavenging or synthesis could lead to a mixed population of proteins, complicating analysis. This underscores the importance of the "No Phe" negative control.
-
Alternative Analogs: Other phenylalanine analogs exist, some of which have been shown to be non-toxic (e.g., α-methylphenylalanine) or toxic (e.g., p-chlorophenylalanine)[13][17]. The results from a DL-HPA evaluation should be placed within this broader context.
Conclusion
While this compound holds theoretical promise as an L-Phenylalanine surrogate, its practical efficacy in mammalian cell culture requires empirical validation. Direct comparative data is currently scarce in the scientific literature. The experimental framework presented in this guide provides a robust, logical, and scientifically-grounded pathway for researchers to generate this critical data. By systematically assessing cell viability, proliferation, and, most importantly, proteomic incorporation via mass spectrometry, any research or drug development professional can make an informed, data-driven decision on the utility of this compound for their specific application.
References
- 1. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The utilization of phenylalanine and tyrosine for protein synthesis by human cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution of the conserved phenylalanine in the S-adenosyl-L-methionine binding site of M.MspI with tyrosine modifies the kinetic properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic Amino Acid Auxotrophs Constructed by Recombinant Marker Exchange in Methylophilus methylotrophus AS1 Cells Expressing the aroP-Encoded Transporter of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Characterization of Auxotrophy-Based Amino Acid Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Correlating Computational Predictions with Experimental Data for Homophenylalanine-Containing Peptides
Introduction: The Significance of Homophenylalanine in Peptide Therapeutics
In the landscape of modern drug discovery, peptides have emerged as a promising class of therapeutics, offering high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids, such as L-homophenylalanine (hPhe), into peptide sequences is a powerful strategy to overcome these limitations. The extended side chain of homophenylalanine can induce unique conformational constraints, enhance proteolytic resistance, and modulate biological activity, making it a valuable building block in the design of novel peptide-based drugs.[1][2] L-Homophenylalanine is a key chiral building block for the synthesis of several drugs, including angiotensin-converting enzyme inhibitors.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively correlate computational predictions with experimental data for homophenylalanine-containing peptides. By integrating in silico modeling with robust experimental validation, we can accelerate the design-build-test cycle and rationally engineer peptides with desired therapeutic properties.
The Synergy of In Silico and In Vitro: A Validating Workflow
The development of peptides incorporating non-canonical amino acids necessitates a synergistic approach where computational modeling informs experimental design, and experimental data, in turn, validates and refines the computational models. This iterative process is crucial for building a comprehensive understanding of the structure-activity relationship (SAR) of these modified peptides.
Caption: A workflow illustrating the interplay between computational prediction and experimental validation.
Part 1: Computational Prediction of Homophenylalanine-Containing Peptide Conformations
Computational methods provide a powerful means to explore the conformational landscape of peptides, offering insights that can guide experimental efforts. For peptides containing non-canonical amino acids like homophenylalanine, accurate predictions hinge on the quality of the force field parameters and the robustness of the sampling algorithms.
Force Field Parameterization for Homophenylalanine
Standard force fields like AMBER and CHARMM may not include parameters for non-canonical amino acids. Therefore, the first critical step is to generate reliable parameters for homophenylalanine. This typically involves quantum mechanical (QM) calculations to derive partial charges, bond lengths, bond angles, and dihedral parameters.
Workflow for Homophenylalanine Parameterization:
Caption: Workflow for generating force field parameters for non-canonical amino acids.
Molecular Dynamics (MD) Simulations
Once accurate force field parameters are established, MD simulations can be employed to explore the dynamic behavior of the peptide in a simulated physiological environment. MD simulations provide detailed information on conformational flexibility, solvent interactions, and the stability of secondary structures.
Key Insights from MD Simulations:
-
Conformational Ensembles: Identify the most populated conformations of the peptide.
-
Structural Stability: Assess the stability of secondary structures like helices and beta-sheets.
-
Solvent Accessible Surface Area (SASA): Predict regions of the peptide exposed to the solvent, which can be important for receptor binding.[4]
-
Hydrogen Bonding Networks: Analyze intramolecular and intermolecular hydrogen bonds that stabilize the peptide's structure.
Structure Prediction with Rosetta
For de novo structure prediction or peptide-protein docking, software suites like Rosetta are invaluable. Rosetta uses a fragment-based assembly approach combined with a sophisticated energy function to predict the low-energy conformations of peptides. The inclusion of non-canonical amino acids in Rosetta requires the generation of specific parameter files.
Part 2: Experimental Validation of Predicted Structures and Functions
Experimental data is the ultimate arbiter of the accuracy of computational predictions. A multi-pronged experimental approach is typically required to obtain a comprehensive understanding of a peptide's structure and function.
Peptide Synthesis
The first step in experimental validation is the chemical synthesis of the homophenylalanine-containing peptide. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.
Structural Characterization
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing a dynamic picture that can be directly compared with MD simulation results.[5]
Detailed Protocol for 2D NMR Structural Analysis:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structure Calculation: Use the distance restraints from the NOESY spectrum and dihedral angle restraints derived from coupling constants to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as the Ramachandran plot and RMSD (Root Mean Square Deviation).
For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. This can be a valuable complement to NMR data, especially for understanding intermolecular interactions in a crystalline environment.[6]
Bioactivity Assays
Ultimately, the goal of designing modified peptides is often to enhance their biological activity. A variety of in vitro assays can be used to assess the peptide's function.
Representative Protocol for a Cell Viability (MTT) Assay:
-
Cell Culture: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the homophenylalanine-containing peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Part 3: Correlating Computational Predictions with Experimental Data: A Comparative Analysis
The true power of this integrated approach lies in the direct comparison of computational and experimental results. Discrepancies between the two can be as informative as agreements, often highlighting areas where the computational models can be improved.
Case Study: Tripeptides Containing Homophenylalanine
A study on tripeptides containing dehydrophenylalanine and homophenylalanine provides an excellent example of this integrated approach.[1][7]
| Parameter | Computational Prediction (MD Simulations) | Experimental Observation (NMR) | Correlation |
| Backbone Conformation | MD simulations predicted distinct conformational sampling for homo-chiral and hetero-chiral peptides.[1] | Variable-temperature ¹H NMR spectroscopy confirmed that the peptide backbone of hetero-chiral and homo-chiral peptides sample different conformations in solution.[1] | High correlation, demonstrating the predictive power of MD simulations for backbone dynamics. |
| Side Chain Interactions | Simulations revealed extensive aromatic stacking interactions, particularly involving the homophenylalanine side chain, driving self-assembly.[1] | NMR chemical shift perturbations and NOE contacts are consistent with the presence of aromatic interactions. | Strong correlation, indicating that the force field accurately captures the non-covalent interactions of the homophenylalanine side chain. |
| Self-Assembly | MD simulations showed the formation of aggregates with specific intermolecular contacts.[1] | Experimental techniques like fluorescence spectroscopy can be used to determine the critical aggregation concentration. | MD provides a molecular-level rationale for the experimentally observed self-assembly behavior. |
Case Study: Helical Peptides with Homophenylalanine
In another study, the crystal structures of helical pentapeptides containing homophenylalanine were determined.[6]
| Parameter | Computational Prediction (Not explicitly performed in the study, but a hypothetical example) | Experimental Observation (X-ray Crystallography) | Correlation |
| Secondary Structure | MD simulations could predict the propensity of the peptide to adopt a helical conformation. | The crystal structure revealed a helical conformation for the peptide backbone.[6] | A successful prediction would demonstrate the ability of the force field to correctly model the helical propensity of homophenylalanine-containing peptides. |
| Intermolecular Interactions | MD simulations in a concentrated solution could predict the crystal packing by identifying stable intermolecular contacts. | The crystal structure showed specific intermolecular interactions leading to an ordered packing in the crystal lattice.[6] | Correlation would validate the ability of the computational model to predict solid-state properties. |
Conclusion: Towards a Rational Design of Homophenylalanine-Containing Peptides
The integration of computational prediction and experimental validation provides a robust and efficient framework for the development of homophenylalanine-containing peptides with tailored therapeutic properties. By leveraging the predictive power of in silico methods to guide experimental design and using experimental data to refine and validate computational models, we can navigate the vast chemical space of modified peptides with greater confidence and precision. This synergistic approach not only accelerates the discovery of novel peptide therapeutics but also deepens our fundamental understanding of how non-canonical amino acids influence peptide structure and function. The continued development of more accurate force fields and more efficient sampling algorithms, coupled with advances in experimental techniques, promises an exciting future for the rational design of next-generation peptide drugs.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and dynamics of the homologous series of alanine peptides: a joint molecular dynamics/NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Towards rational computational peptide design [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of DL-Homophenylalanine
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the non-proteinogenic amino acid DL-Homophenylalanine, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is classified as a skin, eye, and respiratory irritant.[1][2] While not acutely toxic, improper handling and disposal can pose risks to personnel and the environment.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The first step in any disposal procedure is to consult the Safety Data Sheet (SDS) provided by the manufacturer.[3] The SDS contains crucial information on physical and chemical properties, hazards, and handling precautions.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is non-negotiable when handling this compound. The following PPE should be worn at all times:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[4][5]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator (e.g., N95) is recommended.[5]
Disposal Procedures for this compound
The disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations.[3][6][7] It is crucial to adhere to your institution's specific hazardous waste management plan. The following procedures provide a general framework for safe disposal.
Small Spills (Milligram to Gram Scale)
For minor spills of solid this compound, the following steps should be taken:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[2]
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-up: Carefully sweep up the spilled solid using a brush and dustpan.[4] Avoid generating dust. For very fine powders, it may be preferable to gently moisten the material with a small amount of water to prevent it from becoming airborne.
-
Collect Waste: Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a clearly labeled, sealed container for hazardous waste.[3][8] The container must be compatible with the chemical.[3]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste stream.
Bulk Quantities and Unused Reagent
Disposal of larger quantities of this compound or expired/unwanted reagent requires a more formal process:
-
Waste Identification: The waste must be clearly identified as "Hazardous Waste - this compound."[9]
-
Packaging: Place the solid waste in a robust, leak-proof container with a secure lid.[3] The container must be made of a material compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[9]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as defined by your institution and EPA regulations.[9] It is crucial to segregate incompatible chemicals to prevent hazardous reactions.[3][6]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8][10]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [6]
Data Presentation
To facilitate a quick reference for handling and disposal, the key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [5] |
| Molar Mass | 179.22 g/mol | [5] |
| Appearance | White to off-white solid | [11] |
| Melting Point | 282 °C (decomposes) | [5] |
| Hazards | Skin, eye, and respiratory irritant | [1][2] |
| Storage Class | 11 - Combustible Solids | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to these procedures for the disposal of this compound, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. DL -异苯丙氨酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. needle.tube [needle.tube]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 1012-05-1 [chemicalbook.com]
Navigating the Safe Handling of DL-Homophenylalanine: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists engaged in drug development and other laboratory applications, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. DL-Homophenylalanine, a non-proteinogenic amino acid, requires careful management within the laboratory setting. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and confidence when working with this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
A risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure. This assessment will inform the selection of appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is a critical measure to prevent direct contact with hazardous materials.[3][4][5] The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to enhanced protection for higher-risk procedures.
| PPE Category | Minimum Requirement | Recommended for Higher-Risk Operations (e.g., weighing powder, creating solutions) |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses.[6] |
| Hand Protection | Nitrile gloves | Double-gloving with nitrile gloves.[7] |
| Body Protection | Laboratory coat | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Not generally required when handling in a well-ventilated area or chemical fume hood. | A NIOSH-approved N95 respirator is recommended when weighing or handling the powder outside of a fume hood. |
Causality of PPE Choices:
-
Eye and Face Protection: Safety glasses with side shields protect against accidental splashes.[6] For procedures with a higher risk of splashing, such as when dissolving the solid, chemical splash goggles that form a seal around the eyes are necessary to prevent liquid from entering. A face shield provides an additional layer of protection for the entire face.[6]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[7][8] Double-gloving is a prudent measure to protect against potential tears or contamination of the inner glove during removal.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[8][9] A chemical-resistant apron provides an additional barrier when handling larger quantities or during procedures with a higher splash potential.
-
Respiratory Protection: this compound powder can become airborne, especially during weighing and transfer. Inhalation can lead to respiratory tract irritation.[1] Therefore, performing these tasks in a certified chemical fume hood is the preferred engineering control.[3][8] If a fume hood is not available, a NIOSH-approved respirator is essential to prevent inhalation of the powder.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized operational procedure minimizes the risk of exposure and ensures the consistent and safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound.
-
Ventilation: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize inhalation risk.[3][8] If a fume hood is not available, ensure the area is well-ventilated.
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement and potential spills.
-
PPE Donning: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[10]
Handling this compound
-
Weighing:
-
If possible, weigh the powder directly in the receiving vessel within the chemical fume hood.
-
Use a spatula to carefully transfer the powder, avoiding the creation of dust.
-
Close the primary container immediately after use.
-
-
Dissolving:
-
Add the solvent to the vessel containing the this compound powder slowly to avoid splashing.
-
If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid.
-
-
Transfers:
-
When transferring solutions, pour slowly and carefully to prevent splashing.
-
Use a funnel for transfers into containers with small openings.
-
Post-Handling Procedures
-
Decontamination: Clean the work area with an appropriate solvent and wipe it down.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves, then lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder and any grossly contaminated materials (e.g., weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (irritant).
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's EHS department.
-
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. Homophenylalanine, DL- | C10H13NO2 | CID 102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1012-05-1 [chemicalbook.com]
- 3. ipgsf.com [ipgsf.com]
- 4. labequipmentdirect.com [labequipmentdirect.com]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
